6-Nitrofluorescein diacetate
Description
Properties
IUPAC Name |
(6'-acetyloxy-6-nitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)24(18)20-9-14(25(29)30)3-6-17(20)23(28)34-24/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGESZPYCCIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886044 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53299-21-1 | |
| Record name | 3′,6′-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53299-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053299211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Nitrofluorescein Diacetate: A Comprehensive Technical Guide for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate is a key chemical intermediate primarily utilized in the synthesis of fluorescent probes for cellular analysis. While non-fluorescent itself, its derivatives, particularly 6-aminofluorescein and 6-fluorescein isothiocyanate (6-FITC), are instrumental in a variety of biological applications, including the assessment of cell viability, intracellular enzyme activity, and cellular tracking. This technical guide provides an in-depth overview of this compound, its synthesis into active fluorescent probes, and their applications in life sciences research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its important derivatives is presented below for easy reference and comparison.
| Property | This compound | 6-Aminofluorescein | 6-Aminofluorescein Diacetate | 6-FITC Diacetate |
| CAS Number | 53299-21-1[1] | 51649-83-3[2] | 12994515 (CID) | 890090-49-0[3][4] |
| Molecular Formula | C24H15NO9[1] | C20H13NO5[2] | C24H17NO7 | C25H15NO7S[3] |
| Molecular Weight | 461.38 g/mol [1] | 347.32 g/mol [2] | 431.4 g/mol | 473.5 g/mol [3] |
| Appearance | Not specified | Yellow to orange powder[2] | Not specified | Pale yellow to yellow powder[3] |
| Solubility | Chloroform, Dichloromethane, Methanol[1] | Soluble in Methanol[2] | Not specified | Soluble in DMSO and ethanol[3] |
| Excitation Max. | Non-fluorescent | ~490 nm[5] | Non-fluorescent | ~495 nm (after hydrolysis)[3] |
| Emission Max. | Non-fluorescent | ~515-520 nm[5] | Non-fluorescent | ~520 nm (after hydrolysis)[3] |
Synthesis and Activation
The primary utility of this compound lies in its role as a precursor to fluorescent probes. The general synthetic pathway involves the reduction of the nitro group to an amine, followed by optional derivatization to introduce reactive moieties like isothiocyanates.
Experimental Protocol: Synthesis of 6-Aminofluorescein from this compound
This protocol outlines the reduction of the nitro group of this compound to form 6-aminofluorescein. The initial step involves the hydrolysis of the diacetate groups followed by the reduction of the nitro group.[6][7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Sodium sulfide (Na2S)
-
Sodium hydrosulfide (NaHS)
-
Ethanol
-
Toluene
-
Standard laboratory glassware and purification equipment
Methodology:
-
Hydrolysis of Acetate Groups:
-
Dissolve this compound in a dilute aqueous solution of sodium hydroxide.
-
Stir the solution at room temperature until the hydrolysis of the acetate groups is complete. This can be monitored by thin-layer chromatography (TLC).
-
Acidify the solution with hydrochloric acid to precipitate the 6-nitrofluorescein.
-
Filter the precipitate, wash with water, and dry.
-
-
Reduction of the Nitro Group:
-
Prepare a solution of sodium sulfide and sodium hydrosulfide in water.
-
Add the dried 6-nitrofluorescein to this solution.
-
Heat the reaction mixture to reflux for several hours until the reduction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the crude 6-aminofluorescein.
-
-
Purification:
-
The crude 6-aminofluorescein can be purified by crystallization.[6] A common method involves dissolving the crude product in dilute HCl and then precipitating the purified product by adjusting the pH.[7]
-
Alternatively, the crude product can be recrystallized from a solvent mixture such as ethanol-toluene.[6]
-
Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Mechanism of Action in Live Cells
The diacetate derivatives of fluorescein are cell-permeable due to their hydrophobic nature. Once inside the cell, they are subject to enzymatic cleavage by intracellular esterases, which are ubiquitous in viable cells. This process removes the acetate groups, rendering the molecule fluorescent and polar. The increased polarity traps the fluorescent product within cells that have intact plasma membranes.
Applications in Drug Development and Research
The conversion of non-fluorescent diacetate precursors to fluorescent products by intracellular esterases forms the basis of several key assays in drug development and life science research.
Cell Viability and Cytotoxicity Assays
The presence of active esterases and an intact cell membrane are hallmarks of viable cells. Thus, the accumulation of the fluorescent product can be used to quantify cell viability. A decrease in fluorescence intensity in a cell population can indicate cytotoxicity.
Experimental Protocol: Cell Viability Assay using a Fluorescein Diacetate Derivative
This protocol is adapted from general methods for fluorescein diacetate (FDA) and similar viability dyes.
Materials:
-
6-Aminofluorescein diacetate or a similar fluorescein diacetate derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of the fluorescein diacetate derivative in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in a 96-well microplate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background fluorescence measurement.
-
Incubate the plate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment (for cytotoxicity):
-
Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Prepare a working solution of the fluorescein diacetate derivative by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Alternatively, visualize the stained cells using a fluorescence microscope with a suitable filter set.
-
Measurement of Intracellular Esterase Activity
The rate of conversion of the diacetate substrate to its fluorescent product is directly proportional to the intracellular esterase activity. This can be a valuable tool for studying cellular metabolic states.
Conclusion
This compound serves as a critical starting material for the synthesis of powerful fluorescent probes used in cellular analysis. Its derivatives, which become fluorescent upon intracellular enzymatic activity, provide researchers and drug development professionals with robust tools to assess cell viability, cytotoxicity, and metabolic activity. The methodologies and protocols outlined in this guide offer a framework for the effective application of these compounds in a research setting.
References
- 1. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. alkemix.eu [alkemix.eu]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein diacetate 6-isothiocyanate | C25H15NO7S | CID 16212334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
An In-depth Technical Guide to 6-Nitrofluorescein Diacetate: Chemical Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate is a key synthetic intermediate in the preparation of a variety of functionalized fluorescein derivatives, most notably 6-aminofluorescein and its subsequent conversion to fluorescein-6-isothiocyanate (6-FITC). While not typically used as a direct fluorescent probe, its chemical properties and role in synthetic pathways are of significant interest to researchers in bioorganic chemistry, drug development, and materials science. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies related to this compound.
Chemical Structure and Properties
This compound possesses the core xanthene structure of fluorescein, functionalized with a nitro group at the 6-position of the phthalic acid moiety and two acetate esters at the 3' and 6' positions of the resorcinol rings. The presence of the acetate groups renders the molecule non-fluorescent and cell-permeable, a property exploited in related compounds for live-cell imaging after intracellular enzymatic cleavage.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature, with much of the available information pertaining to the more common fluorescein diacetate or its amino derivatives. The following tables summarize the available data.
| Identifier | Value |
| IUPAC Name | (3',6'-diacetyloxy-6-nitro-3-oxospiro[isobenzofuran-1,9'-xanthen]-3-yl) acetate |
| Synonyms | 3',6'-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one |
| CAS Number | 53299-21-1[1] |
| Molecular Formula | C24H15NO9[1] |
| Molecular Weight | 461.38 g/mol [1] |
| Property | Value |
| Appearance | Likely a pale yellow to yellow powder (by analogy to similar compounds) |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol[1] |
| Melting Point | Not explicitly found for the diacetate. The related 6-nitrofluorescein dipropionate has a melting point of 191°C.[2] |
| Spectral Properties | Specific excitation and emission maxima for this compound are not readily available. The compound is expected to be non-fluorescent until the acetate groups are hydrolyzed. |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the condensation of 4-nitrophthalic acid and resorcinol to form a mixture of 5-nitrofluorescein and 6-nitrofluorescein. This mixture is then acetylated, and the isomers are subsequently separated.
Experimental Protocol: Synthesis of 5-/6-Nitrofluorescein Mixture
This protocol is adapted from established methods for the synthesis of nitrofluorescein isomers.[3][4]
Materials:
-
4-Nitrophthalic acid
-
Resorcinol
-
Methanesulfonic acid (or orthophosphoric acid[2])
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio.[2]
-
Add methanesulfonic acid as a condensing agent and solvent.
-
Heat the reaction mixture to approximately 135°C and maintain this temperature for several hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into hot deionized water to precipitate the crude product.[2]
-
Filter the precipitate and wash thoroughly with water.
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Re-precipitate the nitrofluorescein mixture by the slow addition of hydrochloric acid.
-
Filter the precipitate, wash with water until the filtrate is neutral, and dry under vacuum. This yields a mixture of 5- and 6-nitrofluorescein.
Experimental Protocol: Acetylation and Separation of this compound
This generalized protocol is based on the acetylation of similar fluorescein derivatives.[3]
Materials:
-
Mixture of 5- and 6-nitrofluorescein
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Ethanol
-
Toluene
Procedure:
-
Suspend the mixture of 5- and 6-nitrofluorescein in an excess of acetic anhydride. A small amount of pyridine can be added to catalyze the reaction.
-
Heat the mixture under reflux for several hours until the starting material is fully consumed, as monitored by TLC.
-
Cool the reaction mixture and pour it into ice-water to precipitate the diacetate derivatives.
-
Filter the precipitate and wash it thoroughly with water.
-
The separation of the 5- and this compound isomers can be achieved by fractional crystallization from a solvent system such as ethanol-toluene.[3] The different solubilities of the isomers allow for their isolation.
Synthetic Applications: Pathway to 6-Aminofluorescein
The primary utility of this compound is as a protected intermediate for the synthesis of 6-aminofluorescein. The nitro group can be reduced to an amine after the hydroxyl groups have been protected by acetylation.
Experimental Protocol: Reduction of this compound
This protocol describes the conversion of the nitro group to an amino group.[3]
Materials:
-
This compound
-
Sodium sulfide (Na2S) or Sodium hydrosulfide (NaHS)[5]
-
Ethanol or another suitable solvent
-
Water
Procedure:
-
Dissolve the purified this compound in a suitable solvent such as ethanol.
-
Prepare an aqueous solution of a reducing agent, such as sodium sulfide or sodium hydrosulfide.[5]
-
Add the reducing agent solution to the solution of this compound and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture contains 6-aminofluorescein diacetate. This can then be hydrolyzed to 6-aminofluorescein.
Experimental Protocol: Hydrolysis to 6-Aminofluorescein
This final step removes the acetate protecting groups.
Materials:
-
6-Aminofluorescein diacetate solution from the previous step
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Water
Procedure:
-
To the solution containing 6-aminofluorescein diacetate, add an acid (e.g., HCl) or a base (e.g., NaOH) to catalyze the hydrolysis of the acetate esters.
-
Heat the mixture to facilitate the reaction.
-
After hydrolysis is complete (monitored by TLC), neutralize the solution to precipitate the 6-aminofluorescein.
-
Filter the product, wash with water, and dry to obtain pure 6-aminofluorescein.
Visualizing the Synthetic Workflow
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways described.
Caption: Synthesis of the nitrofluorescein isomer mixture.
Caption: Acetylation of the isomer mixture and subsequent separation.
Caption: Synthetic pathway from this compound to 6-aminofluorescein.
Conclusion
This compound is a crucial, albeit often overlooked, intermediate in the synthesis of widely used fluorescent labels. Its synthesis from readily available starting materials, followed by straightforward functional group transformations, provides access to valuable tools for biological research and diagnostics. While detailed physicochemical data for this specific isomer are sparse, its synthetic utility is well-established. The protocols and workflows outlined in this guide provide a solid foundation for researchers and professionals working with fluorescein chemistry.
References
- 1. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2396336B1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]
- 5. iscientific.org [iscientific.org]
An In-depth Technical Guide to the Core Mechanism of Action of 6-Nitrofluorescein Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrofluorescein diacetate (6-NFD) is a non-fluorescent molecule that serves as a crucial intermediate in the synthesis of the fluorescent marker 6-aminofluorescein. The core mechanism of its utility lies in a two-step chemical transformation: the hydrolysis of its diacetate groups, followed by the reduction of the nitro group. This guide provides a detailed examination of this mechanism, presenting quantitative data, comprehensive experimental protocols, and visualizations of the chemical pathways and workflows. The primary application of 6-NFD is in providing a pathway to synthesize 6-aminofluorescein, a valuable tool for fluorescent labeling and pH sensing in various biological and drug development assays.
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug development. They enable the visualization and quantification of cellular processes, biomolecular interactions, and physiological parameters. Fluorescein and its derivatives are among the most widely used fluorophores due to their high quantum yields and excitation/emission spectra compatible with standard fluorescence microscopy. This compound (6-NFD) is a key precursor in the synthesis of 6-aminofluorescein, a versatile fluorescent molecule with a reactive primary amine group that allows for its conjugation to various biomolecules. This guide focuses on the mechanism of action of 6-NFD, which is intrinsically linked to its chemical conversion into 6-aminofluorescein.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1.
| Property | This compound | 6-Nitrofluorescein | 6-Aminofluorescein |
| Molecular Formula | C₂₄H₁₅NO₉ | C₂₀H₁₁NO₇ | C₂₀H₁₃NO₅ |
| Molecular Weight | 461.38 g/mol | 377.31 g/mol | 347.32 g/mol |
| Appearance | Pale yellow solid | Orange to red powder | Yellow to orange powder |
| Fluorescence | Non-fluorescent | Weakly fluorescent | Strongly fluorescent |
| Excitation Max (λex) | N/A | N/A | ~490 nm |
| Emission Max (λem) | N/A | N/A | ~515-525 nm |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) | Soluble in organic solvents and aqueous base | Soluble in methanol, DMSO, and aqueous base |
Core Mechanism of Action: A Synthetic Pathway
The "mechanism of action" of this compound is best understood as a synthetic pathway to produce the functional fluorescent molecule, 6-aminofluorescein. This process involves two main steps: hydrolysis of the acetate esters and reduction of the nitro group.
Step 1: Hydrolysis of Diacetate Groups
The initial step in the transformation of 6-NFD is the hydrolysis of the two acetate ester groups to yield 6-nitrofluorescein. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide in a suitable solvent like methanol or ethanol. The acetate groups render the molecule lipophilic and non-fluorescent. Their removal is essential for the subsequent steps and for unmasking the fluorescent properties of the fluorescein core.
Step 2: Reduction of the Nitro Group
Following hydrolysis, the nitro group of 6-nitrofluorescein is reduced to a primary amine, yielding 6-aminofluorescein. A common and effective method for this reduction is the use of sodium hydrosulfite (sodium dithionite) or a mixture of sodium sulfide and sodium hydrosulfide in an aqueous solution.[1] This step is critical as it introduces the reactive amino group, which is the key functional moiety for downstream applications such as conjugation to biomolecules.
Synthetic pathway of 6-aminofluorescein from this compound.
Experimental Protocols
Synthesis of 6-Aminofluorescein from this compound
This protocol details the two-step synthesis of 6-aminofluorescein from this compound.
Step 1: Hydrolysis of this compound to 6-Nitrofluorescein
-
Dissolution: Dissolve this compound in methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide to the methanolic solution of this compound.
-
Reaction: Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Acidification: After completion of the reaction, acidify the mixture with hydrochloric acid to precipitate the 6-nitrofluorescein.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain 6-nitrofluorescein.
Step 2: Reduction of 6-Nitrofluorescein to 6-Aminofluorescein
-
Dissolution: Suspend the 6-nitrofluorescein obtained from Step 1 in an aqueous solution of sodium hydroxide.
-
Reducing Agent Addition: Add a solution of sodium hydrosulfide and sodium sulfide in water to the suspension.
-
Reaction: Heat the reaction mixture and stir until the reduction is complete, as indicated by TLC.
-
Precipitation: Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the 6-aminofluorescein.
-
Isolation and Purification: Collect the crude 6-aminofluorescein by filtration. The product can be further purified by crystallization. A reported yield for this reduction is approximately 60%.[1]
Experimental workflow for the synthesis of 6-aminofluorescein.
Application Protocol: Intracellular pH Measurement with Aminofluorescein
6-Aminofluorescein can be used as a fluorescent probe for the measurement of intracellular pH, as its fluorescence is pH-dependent.
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).
-
Loading of a Cell-Permeant Derivative: For intracellular measurements, a cell-permeant derivative such as an acetoxymethyl (AM) ester of an aminofluorescein derivative is often used. The non-polar AM esters can diffuse across the cell membrane, where they are cleaved by intracellular esterases to release the polar, fluorescent indicator, which is then trapped inside the cell.
-
Dye Loading: Incubate the cells with the AM ester of the aminofluorescein derivative in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C for 30-60 minutes.
-
Washing: Remove the dye-loading solution and wash the cells with the buffer to remove any extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. For ratiometric pH measurements, the ratio of fluorescence intensities at two different excitation wavelengths is determined.
-
Calibration: To obtain quantitative pH values, a calibration curve is generated by equilibrating the intracellular and extracellular pH using a protonophore (e.g., nigericin) in buffers of known pH.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a precursor to 6-aminofluorescein, which has several important applications:
-
Fluorescent Labeling: The amino group of 6-aminofluorescein can be readily derivatized, for example, to an isothiocyanate (FITC), which can then be used to covalently label proteins and other biomolecules for applications in immunofluorescence, flow cytometry, and fluorescence microscopy.[2]
-
Intracellular pH Sensing: The pH-sensitive fluorescence of aminofluorescein derivatives makes them valuable tools for studying cellular processes that involve changes in intracellular pH, such as apoptosis, cell proliferation, and ion transport.[3][4]
-
Drug Delivery Studies: Fluorescently labeled molecules derived from 6-aminofluorescein can be used to track the cellular uptake and intracellular trafficking of drug delivery systems like nanoparticles and liposomes.
Conclusion
This compound is a key synthetic intermediate whose mechanism of action is defined by its chemical conversion to the highly valuable fluorescent probe, 6-aminofluorescein. This conversion, involving a two-step process of hydrolysis and reduction, provides researchers with a versatile tool for a wide range of applications in cell biology and drug discovery. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the effective use of this compound and its derivatives in a research setting.
References
An In-depth Technical Guide to the Synthesis and Derivatives of 6-Nitrofluorescein Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Nitrofluorescein diacetate, a pivotal intermediate in the creation of fluorescent probes. It details the synthetic pathways, key derivatives, and their mechanisms of action. Furthermore, this document offers detailed experimental protocols for its application in cellular analysis, making it an essential resource for professionals in life sciences and drug development.
Synthesis of this compound
This compound serves as a crucial precursor for various fluorescent labeling reagents. Its synthesis is a multi-step process that begins with the formation of a mixture of 5- and 6-nitrofluorescein, followed by acetylation and isomer separation.
Synthesis of 5-/6-Nitrofluorescein Mixture
The initial step involves the condensation of 4-nitrophthalic acid and resorcinol. This reaction, a variation of the Friedel-Crafts acylation, is typically catalyzed by an acid at high temperatures.
Reaction Scheme: 4-Nitrophthalic Acid + 2 Resorcinol → 5- & 6-Nitrofluorescein Mixture
Several methods exist, with methanesulfonic acid being a common solvent and catalyst, offering higher yields under milder conditions compared to traditional thermal condensation with zinc chloride.[1][2] The reaction yields a mixture of the 5- and 6-isomers, with the 5-nitrofluorescein isomer often being predominant.[2]
Acetylation and Isomer Separation
To separate the 6-nitrofluorescein isomer, the mixture is acetylated using acetic anhydride.[3] The resulting diacetate derivatives of the 5- and 6-nitro isomers exhibit different solubilities, allowing for their separation through fractional crystallization.[3]
Logical Workflow for Synthesis and Separation
Caption: Workflow for the synthesis of this compound.
Quantitative Data for Synthesis
The following table summarizes typical yields and conditions for the synthesis process.
| Step | Reagents | Conditions | Typical Yield | Reference |
| Condensation | 4-Nitrophthalic Acid, Resorcinol, Methanesulfonic Acid | 95-100°C | ~80-98% (crude mixture) | [2][3] |
| Acetylation | 5-/6-Nitrofluorescein mixture, Acetic Anhydride | Reflux | Not specified | [3] |
| Separation | 5-/6-Nitrofluorescein diacetate mixture | Fractional Crystallization | Not specified for 6-isomer alone | [2][3] |
Key Derivatives and Their Synthesis
The primary utility of this compound is as an intermediate for synthesizing amine-functionalized fluorescein derivatives, which can be further modified.[4]
6-Aminofluorescein Diacetate
The most common derivative is 6-Aminofluorescein diacetate, produced by the reduction of the nitro group of this compound.
Synthesis Pathway: this compound → 6-Aminofluorescein Diacetate
This reduction can be achieved using reagents such as sodium hydrosulfide (NaHS) and sodium sulfide (Na2S).[5]
6-Isothiocyanatofluorescein Diacetate (6-FITC Diacetate)
The amino group of 6-Aminofluorescein diacetate can be readily converted to a reactive isothiocyanate group using thiophosgene or a similar reagent.[6] This derivative is highly valuable for covalently labeling proteins and other biomolecules.[6]
| Derivative Property | Value | Reference |
| Chemical Formula (6-FITC Diacetate) | C₂₅H₁₅NO₇S | [6] |
| Molecular Weight (6-FITC Diacetate) | 473.5 g/mol | [6] |
| Excitation Max (after hydrolysis) | ~495 nm | [6] |
| Emission Max (after hydrolysis) | ~520 nm | [6] |
| Solubility | Soluble in DMSO and ethanol | [6] |
Mechanism of Action in Live Cells
Fluorescein diacetate derivatives are powerful probes for studying live cells due to a mechanism termed "fluorochromasia".[7] The diacetate form is a non-fluorescent and lipophilic molecule that can passively diffuse across intact cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis unmasks the polar, fluorescent form of the dye, which is then trapped within the cell, leading to a strong fluorescent signal in viable cells with active esterases.[6][7]
Intracellular Activation Pathway
Caption: Mechanism of intracellular activation of diacetate probes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the nitrofluorescein precursor and the application of its derivatives in cell labeling.
Protocol: Synthesis of 5-/6-Nitrofluorescein Mixture
This protocol is adapted from procedures utilizing methanesulfonic acid as a catalyst.[1][2]
-
Reaction Setup: In a round-bottom flask, combine 4-nitrophthalic acid (1 equivalent) and resorcinol (2 equivalents).
-
Catalyst Addition: Slowly add methanesulfonic acid to the mixture while stirring until all solids are dissolved.
-
Heating: Heat the reaction mixture to 95-100°C and maintain for 18-24 hours. The solution will become dark and viscous.[8]
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water or onto ice to precipitate the product.[2]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Hydrolysis (Optional): To hydrolyze any methanesulfonic acid esters that may have formed, heat the precipitate in water.[2]
-
Washing and Drying: Wash the solid product thoroughly with cold water and dry in a vacuum oven to yield the crude 5-/6-nitrofluorescein mixture.
Protocol: Live Cell Labeling for Flow Cytometry
This protocol provides a general method for labeling live cells with a fluorescein diacetate derivative (e.g., 6-FITC diacetate or CFDA-SE) for viability or proliferation analysis.[6][9]
// Start node start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Steps prep_stock [label="1. Prepare Stock Solution\n(1-10 mM in anhydrous DMSO)"]; prep_cells [label="2. Prepare Cell Suspension\n(1x10^6 cells/mL in serum-free medium)"]; staining [label="3. Cell Staining\n(Incubate with 1-10 µM dye for 15-30 min at 37°C)"]; quench [label="4. Quench Reaction\n(Add medium with 10% FBS)"]; wash1 [label="5. Wash Cells\n(Centrifuge and resuspend in fresh medium)"]; wash2 [label="6. Repeat Wash Step (2x)"]; analysis [label="7. Analyze Cells\n(Flow Cytometry)"];
// End node end_node [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> prep_stock; prep_stock -> prep_cells; prep_cells -> staining; staining -> quench; quench -> wash1; wash1 -> wash2; wash2 -> analysis; analysis -> end_node; }
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP2396336B1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. e-biochem.com [e-biochem.com]
- 5. iscientific.org [iscientific.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Fluorescent Marker: An In-depth Technical Guide to the Early Discovery and Development of 6-Nitrofluorescein Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early discovery and development of 6-Nitrofluorescein diacetate, a pivotal intermediate in the synthesis of fluorescent probes that revolutionized biological research. While not a fluorescent probe in its own right, its strategic design laid the groundwork for the creation of iconic labels such as fluorescein isothiocyanate (FITC). This document provides a comprehensive overview of its initial synthesis, physicochemical properties, and its crucial role in the advent of immunofluorescence.
Discovery and Early Synthesis
The story of this compound is intrinsically linked to the pioneering work of Coons and Kaplan in 1950, who sought to develop a method for visualizing antigens in tissue cells.[1][2] Their research, published in the Journal of Experimental Medicine, described the synthesis of nitrofluoresceins as precursors to fluorescently labeled antibodies.[1][2] This work was a significant improvement in the method for detecting antigens using a fluorescent antibody technique.[1][2][3][4][5]
The synthesis of 5-/6-nitrofluorescein was initially achieved through the thermal condensation of 4-nitrophthalic acid and resorcinol. This mixture was heated to produce a crude mixture of 5- and 6-nitrofluorescein isomers. This foundational step was followed by an acetylation process to yield the diacetate derivatives, which facilitated the separation of the isomers.
Physicochemical Properties
This compound is a non-fluorescent molecule in its native state.[6][7][8][9] The presence of the acetate groups on the xanthene core quenches the fluorescence of the fluorescein backbone.[6][7][8][9] Its primary significance lies in its role as a stable, cell-permeable intermediate that can be chemically modified and subsequently activated to a fluorescent form.[6][7][8][9][10]
| Property | Value |
| CAS Number | 53299-21-1[11] |
| Molecular Formula | C24H15NO9 |
| Appearance | Likely a pale yellow to yellow powder |
| Fluorescence | Non-fluorescent |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
Experimental Protocols
Synthesis of 5-/6-Nitrofluorescein
This initial step involves the creation of the nitrofluorescein isomer mixture.
Materials:
-
4-nitrophthalic acid
-
Resorcinol
-
Heating apparatus (oil bath or similar)
-
Reaction vessel
Procedure:
-
A dry mixture of 4-nitrophthalic acid and resorcinol is prepared.
-
The mixture is heated to a high temperature (e.g., 195-200°C) for an extended period (e.g., 12-18 hours).
-
The reaction proceeds via thermal condensation, yielding a solid mass of crude 5-/6-nitrofluorescein.
-
The crude product is then purified from the reaction vessel.
Acetylation to 5-/6-Nitrofluorescein Diacetate
The crude nitrofluorescein is then acetylated to form the diacetate derivative. This step is crucial for both protecting the hydroxyl groups and aiding in the separation of the 5- and 6-isomers.
Materials:
-
Crude 5-/6-nitrofluorescein
-
Acetic anhydride
-
Heating apparatus with reflux condenser
Procedure:
-
The crude 5-/6-nitrofluorescein is suspended in acetic anhydride.
-
The mixture is heated under reflux for several hours.
-
The reaction mixture is then cooled, and the product, 5-/6-Nitrofluorescein diacetate, is isolated, often through precipitation and filtration.
-
The separation of the 5- and 6-isomers can then be carried out using techniques such as fractional crystallization.
Role as a Key Synthetic Intermediate
The primary importance of this compound in its early development was its role as a stable, non-fluorescent intermediate in the synthesis of other vital fluorescent molecules.[10][11]
Synthesis of 6-Aminofluorescein and 6-FITC
The nitro group of this compound serves as a chemical handle for further modification. The typical synthetic pathway involves the reduction of the nitro group to an amine, yielding 6-aminofluorescein diacetate. This is then often followed by the conversion of the amino group to a reactive isothiocyanate group, resulting in the formation of 6-fluorescein isothiocyanate (6-FITC) diacetate. The acetate groups are then typically removed by hydrolysis to yield the final fluorescently active 6-FITC.
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. rupress.org [rupress.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The fluorescent antibody method in medical and biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein diacetate | 596-09-8 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Fluorescein Diacetate [sigmaaldrich.com]
- 9. chemodex.com [chemodex.com]
- 10. benchchem.com [benchchem.com]
- 11. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
An In-depth Technical Guide to the Cellular Uptake and Hydrolysis of 6-Nitrofluorescein Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate (6-NFDA) is a cell-permeant esterase substrate that holds significant potential in various biological and drug development applications. As a derivative of the widely used fluorescein diacetate (FDA), 6-NFDA's utility lies in its ability to passively diffuse across intact cell membranes. Once inside the cell, it is hydrolyzed by ubiquitous intracellular esterases, yielding the fluorescent molecule 6-nitrofluorescein. The accumulation of this fluorescent product within viable cells serves as a robust indicator of both enzymatic activity and membrane integrity. This technical guide provides a comprehensive overview of the core principles governing the cellular uptake and hydrolysis of 6-NFDA, detailed experimental protocols, and quantitative data to support its application in research and development.
Core Principles: Cellular Uptake and Hydrolysis
The mechanism of action for this compound in live cells is a two-step process involving passive diffusion and enzymatic hydrolysis.
-
Passive Diffusion: The diacetate form of 6-nitrofluorescein is a relatively nonpolar and electrically neutral molecule. These characteristics allow it to freely traverse the hydrophobic lipid bilayer of the plasma membrane and enter the intracellular environment. Studies on analogous compounds like fluorescein diacetate (FDA) and carboxyfluorescein diacetate (cFDA) have shown that this uptake is not saturable and occurs via a passive diffusion process[1][2]. The rate of uptake is therefore directly proportional to the extracellular concentration of the substrate[1][2].
-
Enzymatic Hydrolysis: Once inside the cell, the two acetate groups of 6-NFDA are cleaved by nonspecific intracellular esterases. This enzymatic reaction transforms the non-fluorescent 6-NFDA into the highly fluorescent and more polar molecule, 6-nitrofluorescein. A broad spectrum of enzymes, including proteases, lipases, and esterases, can catalyze this hydrolysis[3]. The activity of these enzymes is a key indicator of cellular metabolic health[4].
-
Intracellular Accumulation: The product of the hydrolysis, 6-nitrofluorescein, is more polar and negatively charged at physiological pH than its diacetate precursor. This change in physicochemical properties significantly hinders its ability to diffuse back across the intact cell membrane, leading to its accumulation inside viable cells[5]. The resulting intracellular fluorescence is therefore a direct measure of both esterase activity and membrane integrity, two key hallmarks of cell viability.
Data Presentation
Table 1: Physicochemical and Fluorescence Properties of 6-Nitrofluorescein
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁NO₇ | |
| Molecular Weight | 377.31 g/mol | |
| Excitation Maximum (λex) | ~495 nm | [6] |
| Emission Maximum (λem) | ~517 nm | [6] |
| Fluorescence Quantum Yield (Φf) | 0.030 | [6] |
| Appearance | Yellow to orange powder | |
| Solubility | Soluble in DMSO, DMF |
Table 2: Comparative Kinetic Data for Hydrolysis of Fluorescein Diacetates in Saccharomyces cerevisiae Cell Extracts (40°C)
| Substrate | Kinetic Model | Vmax | Km | Rate Constant (k) | Reference |
| Fluorescein Diacetate (FDA) | First-Order | N/A | N/A | 0.33 s⁻¹ | [2][7] |
| Carboxyfluorescein Diacetate (cFDA) | Michaelis-Menten | 12.3 nmol·min⁻¹·mg protein⁻¹ | 0.29 mM | N/A | [2][7] |
| This compound (6-NFDA) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that specific data for this compound was not found in the surveyed literature.
Experimental Protocols
The following protocols are adapted from established methods for fluorescein diacetate and its analogs and can be optimized for use with this compound.
Protocol 1: Qualitative Assessment of Cell Viability by Fluorescence Microscopy
This protocol provides a straightforward method for visualizing viable cells in a culture.
Materials:
-
This compound (6-NFDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Fluorescence microscope with appropriate filters (e.g., excitation ~490 nm, emission ~520 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of 6-NFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare Working Solution: Immediately before use, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation: Grow cells on coverslips or in a µ-slide suitable for microscopy.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the 6-NFDA working solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Viable cells will exhibit green fluorescence.
Protocol 2: Quantitative Analysis of Cellular Esterase Activity by Flow Cytometry
This protocol allows for the quantification of esterase activity in a cell population.
Materials:
-
This compound (6-NFDA) stock solution (as in Protocol 1)
-
Cell suspension
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed, serum-free medium or PBS[8].
-
Staining: Add the 6-NFDA working solution (prepared as in Protocol 1, typically 1-10 µM) to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Stop the reaction by adding 4-5 volumes of cold complete cell culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Repeat the wash step twice with flow cytometry buffer[8][9].
-
Analysis: Resuspend the final cell pellet in flow cytometry buffer. Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the average esterase activity.
Protocol 3: Spectrophotometric Assay for Esterase Activity in Cell Lysates
This protocol measures the total esterase activity in a cell extract.
Materials:
-
This compound (6-NFDA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrofluorometer or microplate reader
Procedure:
-
Prepare Cell Lysate: Lyse a known number of cells using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Prepare Reaction Mixture: In a microplate well or cuvette, add the cell lysate to a phosphate buffer.
-
Initiate Reaction: Add the 6-NFDA working solution to the reaction mixture to initiate the hydrolysis reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for 6-nitrofluorescein (~490 nm and ~520 nm, respectively).
-
Data Analysis: The initial rate of the reaction (the linear portion of the fluorescence increase over time) is proportional to the total esterase activity in the cell lysate. This can be normalized to the total protein concentration.
Mandatory Visualization
Caption: Cellular uptake and enzymatic hydrolysis of this compound.
Caption: Experimental workflow for quantitative analysis using flow cytometry.
Applications in Research and Drug Development
The properties of this compound make it a valuable tool in several areas of research and drug development:
-
High-Throughput Screening (HTS): In HTS campaigns, 6-NFDA can be employed in cell-based assays to assess the cytotoxicity of large compound libraries. A reduction in fluorescence intensity would indicate a loss of cell viability, either through compromised membrane integrity or inhibition of esterase activity[9].
-
Drug Delivery Systems: 6-NFDA can be used to evaluate the health and viability of cells following treatment with various drug delivery vehicles, such as nanoparticles or liposomes.
-
Esterase Inhibitor Screening: The hydrolysis of 6-NFDA can be used as a readout in screens for inhibitors of intracellular esterases, which are themselves drug targets or are involved in the metabolism of pro-drugs.
-
General Cell Health Monitoring: It can be used for routine monitoring of cell viability and health in cell culture applications, for instance, after cryopreservation or before initiating other experiments.
Conclusion
This compound is a versatile and valuable tool for the assessment of cell viability and intracellular esterase activity. Its mechanism of action, based on passive cellular uptake and subsequent enzymatic hydrolysis to a fluorescent product, provides a robust and reliable method for live-cell analysis. While specific quantitative kinetic data for 6-NFDA remains to be fully elucidated, the established protocols for analogous fluorescein derivatives offer a solid foundation for its application. For researchers and professionals in drug development, 6-NFDA represents an efficient and effective probe for a wide range of applications, from fundamental cell biology to high-throughput screening. Further research to quantify the specific uptake and hydrolysis rates of 6-NFDA will undoubtedly enhance its utility and broaden its applications in the future.
References
- 1. Calculation of the permeability coefficients of small molecules through lipid bilayers by free-energy reaction network analysis following the explicit treatment of the internal conformation of the solute - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A methodology for detection and quantification of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. benchchem.com [benchchem.com]
6-Nitrofluorescein Diacetate: An In-depth Technical Guide for Detecting Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Nitrofluorescein Diacetate (6-NFDA) as a fluorogenic substrate for the detection of enzymatic activity, particularly that of esterases. While specific quantitative data for 6-NFDA is not extensively available in public literature, this document leverages the well-established principles and data of the closely related compound, Fluorescein Diacetate (FDA), to provide a thorough understanding of its application. The introduction of a nitro group at the 6-position is anticipated to modulate the spectral properties of the resulting fluorescein derivative, and this guide will proceed under the assumption of a similar enzymatic mechanism.
Core Principle: Enzymatic Activation of a Fluorogenic Substrate
This compound is a non-fluorescent molecule that can readily permeate cell membranes. Once inside a viable cell, intracellular esterases cleave the two acetate groups. This enzymatic hydrolysis yields the fluorescent product, 6-nitrofluorescein, which becomes trapped within the cell due to its increased polarity, leading to a measurable fluorescent signal. The intensity of this fluorescence is directly proportional to the enzymatic activity within the cell.
Signaling Pathway:
Caption: Enzymatic conversion of 6-NFDA to a fluorescent product.
Quantitative Data
The following tables summarize key quantitative parameters. Note that the spectral data for fluorescein is provided as a close approximation for 6-nitrofluorescein. The kinetic data is for the hydrolysis of carboxyfluorescein diacetate (cFDA) by intracellular esterases in Saccharomyces cerevisiae and serves as a representative example of Michaelis-Menten kinetics for this class of substrates.[1]
Table 1: Spectral Properties of the Hydrolyzed Product (Fluorescein)
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | ~490 |
| Emission Maximum (λem) | ~520 |
Data based on the spectral properties of fluorescein, the product of FDA hydrolysis. The nitro-substituent in 6-nitrofluorescein may cause a shift in these wavelengths.
Table 2: Representative Michaelis-Menten Kinetic Parameters
| Parameter | Value | Enzyme Source |
| Km (Apparent) | 0.29 mM | Saccharomyces cerevisiae intracellular esterases |
| Vmax (Apparent) | 12.3 nmol/min/mg of protein | Saccharomyces cerevisiae intracellular esterases |
This data is for the hydrolysis of 5-(and 6-)-carboxyfluorescein diacetate (cFDA) and should be considered as an illustrative example.[1] Kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions.
Experimental Protocols
The following protocols are adapted from established methods for Fluorescein Diacetate (FDA) and can be used as a starting point for developing assays with this compound. Optimization of substrate concentration, incubation time, and buffer conditions is recommended for each specific application.
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve 4.61 mg of this compound (MW: 461.38 g/mol ) in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Working Solution: Dilute the stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the desired final concentration (typically in the low micromolar range). Prepare this solution fresh for each experiment.
General Experimental Workflow for a 96-Well Plate-Based Esterase Activity Assay
Caption: A typical workflow for a 96-well plate-based assay.
Detailed Protocol for In Vitro Esterase Activity Assay
This protocol is designed for measuring the activity of purified esterases or cell lysates.
-
Reagent Preparation:
-
Prepare a 2X working solution of 6-NFDA in the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final concentration in the well should be optimized, but a starting point is 10-50 µM.
-
Prepare the enzyme solution (purified enzyme or cell lysate) at various concentrations in the same assay buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of the enzyme dilutions into the wells of a 96-well black, clear-bottom plate. Include a buffer-only control (no enzyme) to measure background hydrolysis.
-
Initiate the reaction by adding 50 µL of the 2X 6-NFDA working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) using an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot for each enzyme concentration.
-
To determine Michaelis-Menten constants (Km and Vmax), vary the substrate concentration while keeping the enzyme concentration constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Detailed Protocol for Cell Viability/Intracellular Esterase Activity Assay
This protocol is for assessing the viability of a cell population based on intracellular esterase activity.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest the cells and prepare a single-cell suspension in a suitable buffer or serum-free medium.
-
Adjust the cell density as required for the assay (e.g., 1 x 105 to 1 x 106 cells/mL).
-
-
Staining Procedure:
-
Add the 6-NFDA working solution to the cell suspension. The final concentration should be optimized for the specific cell type, typically in the range of 1-10 µM.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
(Optional) Wash the cells with buffer to remove excess extracellular substrate.
-
-
Detection:
-
Flow Cytometry: Analyze the stained cells on a flow cytometer using a blue laser (488 nm) for excitation and detecting the emission in the green channel (e.g., FITC channel, ~520 nm).
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope with appropriate filter sets (e.g., a FITC filter set). Live cells will appear green.
-
Microplate Reader: Dispense the stained cell suspension into a 96-well plate and measure the endpoint fluorescence.
-
Logical Relationships in Data Interpretation
The interpretation of results from a 6-NFDA assay follows a clear logical progression.
Caption: Interpreting fluorescence data from a 6-NFDA assay.
Concluding Remarks
This compound is a valuable tool for the sensitive detection of esterase activity in a variety of research and drug development applications. Its ability to passively enter cells and be converted into a fluorescent product by intracellular enzymes makes it a robust indicator of cell viability and metabolic activity. While the specific optical and kinetic parameters for 6-NFDA require further empirical determination, the principles and protocols outlined in this guide, based on the well-characterized fluorescein diacetate, provide a solid foundation for its effective implementation in the laboratory. As with any assay, careful optimization and the use of appropriate controls are paramount to obtaining accurate and reproducible results.
References
Foundational Principles and Applications of 6-Nitrofluorescein Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning 6-Nitrofluorescein diacetate, a cell-permeant probe utilized in various biological assays. The document outlines its synthesis, proposed mechanism of action, and key experimental protocols, with a focus on its application in cell viability and enzymatic activity studies.
Core Concepts and Synthesis
This compound is a non-fluorescent derivative of fluorescein that can passively diffuse across intact cell membranes. Its utility as a probe is predicated on the enzymatic activity of intracellular esterases. Once inside a viable cell, these enzymes cleave the two acetate groups, releasing the fluorescent molecule 6-nitrofluorescein. The nitro group at the 6-position generally quenches the fluorescence of the parent fluorescein molecule, a factor to be considered in experimental design. The accumulation of the fluorescent product within cells with intact membranes serves as an indicator of both membrane integrity and enzymatic function.
The synthesis of this compound is a two-step process, historically based on the foundational work of Coons and Kaplan in 1950 for the preparation of nitrofluorescein isomers.[1][2][3][4] The initial step involves the condensation of 4-nitrophthalic acid with resorcinol to produce a mixture of 5-nitrofluorescein and 6-nitrofluorescein. This is followed by the acetylation of the hydroxyl groups of the fluorescein core using acetic anhydride to yield the diacetate form.
Physicochemical Data
Quantitative data for the specific 6-nitro isomer of fluorescein diacetate is not extensively reported in foundational literature. However, data for the parent fluorescein and the isomeric mixture of 5(6)-nitrofluorescein can provide valuable context.
| Property | Value (for related compounds) | Notes |
| Molecular Formula | C₂₄H₁₅NO₉ | For this compound. |
| Molecular Weight | 461.38 g/mol | For this compound. |
| CAS Number | 53299-21-1 | For this compound. |
| Excitation Maximum (hydrolyzed) | ~490 nm | Based on 5(6)-FAM.[5] The nitro- group may alter this. |
| Emission Maximum (hydrolyzed) | ~514 nm | Based on 5(6)-FAM.[5] The nitro- group may alter this. |
| Extinction Coefficient (ε) of Fluorescein | ~80,000 - 83,000 cm⁻¹M⁻¹ | For the parent fluorescein molecule.[6][7] |
| Quantum Yield (Φ) of Fluorescein | ~0.79 - 0.95 | For the parent fluorescein molecule.[6] |
| Quantum Yield (Φ) of 5-Nitrofluorescein | Significantly lower than fluorescein | The nitro group is known to quench fluorescence.[8] |
Experimental Protocols
Synthesis of this compound
This protocol is a synthesized methodology based on the work of Coons and Kaplan (1950) and general chemical principles of condensation and acetylation.[1][2][3][4]
Part A: Synthesis of 6-Nitrofluorescein
-
Reaction Setup: In a suitable reaction vessel, thoroughly mix 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio.
-
Condensation: Heat the mixture to 195-200°C for 12-18 hours. The mixture will solidify.
-
Isolation: After cooling, the solid mass is dissolved in a dilute sodium hydroxide solution.
-
Precipitation: The product, a mixture of 5- and 6-nitrofluorescein, is precipitated by the addition of hydrochloric acid.
-
Purification: The isomers can be separated through fractional crystallization, a process that is often challenging. For many applications, the isomeric mixture is used directly in the next step.
Part B: Acetylation of 6-Nitrofluorescein
-
Reaction: The purified 6-nitrofluorescein (or the isomeric mixture) is suspended in acetic anhydride.
-
Heating: The mixture is heated, typically to reflux, for several hours to ensure complete acetylation of the hydroxyl groups.
-
Isolation: The reaction mixture is cooled and poured into ice water to precipitate the this compound.
-
Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as an ethanol-toluene mixture.
Cell Viability Assay using this compound
This protocol is adapted from general fluorescein diacetate (FDA) viability assays.[9][10][11][12]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetone or DMSO).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Cell culture medium (serum-free for washing steps to reduce background).
-
Cultured cells (adherent or in suspension).
-
Fluorescence microscope with appropriate filters (e.g., FITC filter set) or a fluorescence plate reader.
-
(Optional) Propidium Iodide (PI) stock solution for dual staining of dead cells.
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in a multi-well plate to the desired confluency.
-
For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
-
Washing: Wash the cells twice with serum-free medium or PBS to remove any extracellular esterases present in serum that could hydrolyze the substrate.
-
Staining:
-
Prepare a fresh working solution of this compound in serum-free medium or PBS (a typical final concentration is in the low micromolar range, e.g., 1-10 µM, but should be optimized for the specific cell type).
-
Incubate the cells with the staining solution for 10-15 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended): Gently wash the cells once with PBS to remove excess probe and reduce background fluorescence.
-
Imaging and Analysis:
-
Immediately observe the cells under a fluorescence microscope. Viable cells with active esterases and intact membranes will exhibit intracellular fluorescence.
-
For quantitative analysis, a fluorescence plate reader can be used to measure the fluorescence intensity.
-
If using PI for dual staining, add it to the final wash step or just before imaging according to the manufacturer's protocol. Dead cells will show red nuclear fluorescence.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Cell Viability Assay Workflow.
Caption: Mechanism of Intracellular Activation.
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. Localization of antigen in tissue cells; improvements in a method for the detection of antigen by means of fluorescent antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LOCALIZATION OF ANTIGEN IN TISSUE CELLS: II. IMPROVEMENTS IN A METHOD FOR THE DETECTION OF ANTIGEN BY MEANS OF FLUORESCENT ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. microscopist.co.uk [microscopist.co.uk]
- 11. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 12. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitrofluorescein Diacetate: A Technical Overview for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of 6-Nitrofluorescein diacetate, a key intermediate in the synthesis of fluorescent probes utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, its role in the synthesis of widely used labeling agents, and the established methodologies for related fluorescein-based compounds in cell-based assays.
Core Chemical and Physical Data
This compound is primarily recognized as a crucial precursor in the production of aminofluoresceins and their derivatives, which are extensively used in cellular analysis. While not typically used as a direct fluorescent probe due to the fluorescence-quenching properties of the nitro group, its chemical characteristics are vital for synthetic applications.
| Property | Value | References |
| CAS Number | 53299-21-1 | [1][2][3] |
| Molecular Weight | 461.38 g/mol | [2][3] |
| Molecular Formula | C24H15NO9 | [1][2][3] |
| IUPAC Name | (6'-acetyloxy-6-nitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | [2] |
| Synonyms | 3',6'-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | [2] |
Synthetic Pathway and Mechanism of Action
This compound serves as a critical intermediate in the synthesis of 6-aminofluorescein and subsequently, fluorescein isothiocyanate (FITC). The general synthetic strategy involves the condensation of 4-nitrophthalic acid with resorcinol to produce 6-nitrofluorescein. This is followed by acetylation of the hydroxyl groups to yield this compound. The nitro group is then reduced to an amino group, forming 6-aminofluorescein, which can be further modified.
References
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with 6-Nitrofluorescein Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate (6-NFDA) is a cell-permeant esterase substrate used for investigating intracellular esterase activity and assessing cell viability in live cells. Similar to its parent compound, fluorescein diacetate (FDA), 6-NFDA is a non-fluorescent molecule that can freely cross intact cell membranes. Once inside a viable cell, intracellular esterases cleave the acetate groups, releasing the fluorescent molecule 6-nitrofluorescein. The negatively charged 6-nitrofluorescein is retained within the cell, and its fluorescence can be detected using fluorescence microscopy or flow cytometry. The intensity of the fluorescence signal is proportional to the esterase activity and is often used as an indicator of cell health and metabolic function. The presence of the nitro group on the fluorescein backbone alters the spectral properties of the fluorophore, which should be considered when designing experiments.
Principle of the Assay
The application of this compound for live cell imaging is based on a two-step enzymatic activation process.
-
Passive Diffusion: The non-polar and non-fluorescent 6-NFDA molecule readily diffuses across the lipid bilayer of the plasma membrane into the cytoplasm of both live and dead cells.
-
Enzymatic Hydrolysis: In viable cells with active metabolism, ubiquitous intracellular esterases recognize and hydrolyze the two acetate esters from the 6-NFDA molecule.
-
Fluorescence and Retention: This enzymatic cleavage yields the polar, fluorescent molecule 6-nitrofluorescein. Due to its increased polarity and negative charge, 6-nitrofluorescein is unable to passively diffuse back across the intact cell membrane, leading to its accumulation within the cytoplasm of viable cells.
-
Signal Detection: The intracellular accumulation of 6-nitrofluorescein results in a detectable fluorescent signal upon excitation with an appropriate light source. In contrast, dead or metabolically inactive cells with compromised membrane integrity or inactive esterases will not retain the fluorescent product and thus exhibit minimal or no fluorescence.
Quantitative Data Summary
The selection of appropriate filter sets and imaging parameters is crucial for the successful use of this compound. The spectral properties of the hydrolyzed product, 6-nitrofluorescein, are different from those of standard fluorescein. While specific data for the pure 6-isomer can be limited, studies on nitro-substituted fluoresceins provide valuable guidance. The nitro group generally leads to a lower fluorescence quantum yield compared to the parent fluorescein molecule.[1][2]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~495 nm | The excitation maximum of nitro-substituted fluoresceins is in the blue-green region of the spectrum.[3] |
| Emission Maximum (λem) | ~517 nm | The emission maximum is in the green region of the spectrum.[3] |
| Recommended Concentration | 1 - 10 µM | This is a general starting range and should be optimized for each cell type and experimental condition to maximize signal-to-noise ratio and minimize potential cytotoxicity. |
| Incubation Time | 15 - 30 minutes | Optimal incubation time can vary depending on the cell type and temperature. |
| Quantum Yield (Φf) | Lower than fluorescein | The nitro group is known to quench fluorescence, resulting in a lower quantum yield compared to fluorescein (Φf ≈ 0.9).[1][2] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | Similar to fluorescein.[4] |
| Solubility | Soluble in DMSO and ethanol | Prepare a concentrated stock solution in an anhydrous organic solvent. |
Experimental Protocols
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol provides a general procedure for staining adherent or suspension cells with this compound for visualization by fluorescence microscopy.
Materials:
-
This compound (6-NFDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (serum-free for staining step is recommended)
-
Live cell imaging compatible chamber slides, coverslips, or microplates
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter set)
Procedure:
-
Preparation of 6-NFDA Stock Solution:
-
Prepare a 1 to 10 mM stock solution of 6-NFDA in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Adherent Cells: Culture cells on imaging-compatible plates or coverslips until they reach the desired confluency.
-
Suspension Cells: Centrifuge the cell suspension and resuspend the cells in fresh, pre-warmed serum-free medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a fresh working solution of 6-NFDA by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type.
-
For adherent cells, remove the culture medium and wash the cells once with pre-warmed PBS. Add the 6-NFDA working solution to the cells, ensuring the entire surface is covered.
-
For suspension cells, add the 6-NFDA working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
For adherent cells, gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any extracellular background fluorescence.
-
For suspension cells, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed PBS or complete culture medium. Repeat the wash step once or twice.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).
-
Live, metabolically active cells will exhibit green fluorescence, while dead or unhealthy cells will show little to no fluorescence.
-
Protocol 2: Cell Viability Assay using Flow Cytometry
This protocol describes the use of 6-NFDA in combination with a dead cell stain, such as Propidium Iodide (PI), for quantitative analysis of cell viability by flow cytometry.
Materials:
-
This compound (6-NFDA)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, containing 1% Fetal Bovine Serum (FBS) (FACS Buffer)
-
Flow cytometer with appropriate lasers and detectors
Procedure:
-
Preparation of Staining Solution:
-
Prepare a fresh staining solution containing both 6-NFDA and PI in FACS Buffer.
-
Dilute the 6-NFDA stock solution to a final concentration of 1-10 µM.
-
Dilute the PI stock solution to a final concentration of 1-5 µg/mL.
-
Protect the staining solution from light.
-
-
Cell Preparation:
-
Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in cold FACS Buffer.
-
-
Staining:
-
Add 100 µL of the cell suspension to a flow cytometry tube.
-
Add 100 µL of the 2X staining solution (to achieve a 1X final concentration) to the cells.
-
Mix gently and incubate for 15-30 minutes on ice or at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer without washing.
-
Use the appropriate laser for excitation (e.g., 488 nm blue laser).
-
Collect the green fluorescence from 6-nitrofluorescein in the FITC channel (e.g., ~530/30 nm bandpass filter).
-
Collect the red fluorescence from PI in the PE-Texas Red or a similar channel (e.g., >670 nm longpass filter).
-
Use unstained and single-stained controls to set up compensation and gates.
-
Viable cells will be positive for 6-nitrofluorescein (green) and negative for PI (red). Dead cells will be negative for 6-nitrofluorescein and positive for PI.
-
Mandatory Visualizations
Caption: Intracellular activation of this compound.
Caption: General experimental workflow for 6-NFDA staining.
References
Application Notes and Protocols for 6-Nitrofluorescein Diacetate in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate is a cell-permeant compound that, upon intracellular enzymatic cleavage, can be used to assess cellular functions such as esterase activity and potentially cellular reductase activity. As a derivative of fluorescein diacetate (FDA), it is a non-fluorescent molecule that can passively diffuse across intact cell membranes. Once inside a viable cell, intracellular esterases hydrolyze the diacetate groups, yielding 6-nitrofluorescein. The presence of the nitro group on the fluorescein core quenches its fluorescence. However, under certain cellular conditions, such as hypoxia, the nitro group may be reduced to an amino group by cellular reductases, leading to a significant increase in fluorescence. This "turn-on" mechanism makes this compound a potential tool for investigating cellular redox states and hypoxia.
This document provides detailed application notes and protocols for the use of this compound in flow cytometry for the analysis of intracellular esterase activity and as a potential probe for cellular reductase activity.
Principle of the Assay
The utility of this compound in cellular analysis is based on a two-step intracellular process. Initially, the non-polar, non-fluorescent this compound readily crosses the plasma membrane of live cells. Inside the cell, ubiquitous intracellular esterases cleave the two acetate groups. This enzymatic cleavage results in the formation of the polar, yet still poorly fluorescent, 6-nitrofluorescein. In a subsequent step, which is indicative of specific cellular activities, the nitro group of 6-nitrofluorescein can be reduced to the highly fluorescent 6-aminofluorescein. The accumulation of this fluorescent product is dependent on both esterase activity and the cell's reductive capacity.
Data Presentation
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₅NO₉ | N/A |
| Molecular Weight | 461.38 g/mol | N/A |
| Solubility | Soluble in DMSO and ethanol | [General knowledge on fluorescein diacetates] |
| Excitation Maximum (after hydrolysis and reduction) | ~495 nm | [1] |
| Emission Maximum (after hydrolysis and reduction) | ~520 nm | [1] |
Recommended Staining Parameters for Flow Cytometry
| Parameter | Recommended Range | Notes |
| Cell Type | Various adherent or suspension mammalian cells | Optimization for each cell line is recommended. |
| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Prepare fresh and protect from light. |
| Working Concentration | 1-20 µM in serum-free medium or PBS | Titration is necessary to determine the optimal concentration for your cell type and application. |
| Incubation Time | 15-60 minutes | Time may need to be optimized based on cellular esterase and reductase activity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Flow Cytometer Excitation | 488 nm blue laser | Standard for fluorescein-based dyes. |
| Flow Cytometer Emission | 530/30 nm bandpass filter (FITC channel) | Standard for fluorescein emission. |
Mandatory Visualizations
Caption: General workflow for cell staining and analysis.
Caption: Conversion of this compound.
Experimental Protocols
Protocol 1: Assessment of Intracellular Esterase Activity
This protocol is designed to measure the general intracellular esterase activity, which is often correlated with cell viability.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Propidium Iodide (PI) or other viability dye for control
-
Flow cytometer with a 488 nm laser
Procedure:
-
Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Cell Preparation:
-
For suspension cells, collect cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with PBS. Resuspend the cell pellet in serum-free medium or PBS to a concentration of 1 x 10⁶ cells/mL.
-
For adherent cells, detach cells using a gentle method (e.g., trypsin-EDTA), neutralize with medium containing serum, wash once with PBS, and resuspend in serum-free medium or PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free medium or PBS to the desired final concentration (start with a titration from 1-20 µM).
-
Add the working solution to the cell suspension and mix gently.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Stop the staining reaction by adding 4-5 volumes of cold complete cell culture medium (containing FBS). The serum can help to quench any non-specific reaction.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh, cold PBS. Repeat the wash step twice to ensure removal of all unbound dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).
-
For a control, a separate sample can be co-stained with a viability dye like Propidium Iodide (PI) to distinguish between live and dead cells.
-
Acquire data on a flow cytometer using a 488 nm excitation laser and collecting the emission in the FITC channel (typically around 530/30 nm).
-
Protocol 2: Potential Application for Detecting Cellular Reductase Activity (e.g., under Hypoxia)
This protocol is a proposed method based on the principle of nitro group reduction leading to increased fluorescence. Optimization is critical for this application.
Materials:
-
Same as Protocol 1
-
Hypoxia chamber or chemical hypoxia-inducing agents (e.g., cobalt chloride)
Procedure:
-
Induction of Hypoxia (if applicable):
-
Culture cells under hypoxic conditions (e.g., 1% O₂) for a desired period (e.g., 6-24 hours) prior to staining.
-
Alternatively, treat cells with a chemical hypoxia-mimetic agent.
-
Maintain a parallel normoxic (21% O₂) control culture.
-
-
Preparation of Stock and Working Solutions: Follow steps 1 and 3a from Protocol 1.
-
Staining:
-
Harvest and wash cells as described in step 2 of Protocol 1.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C under the respective normoxic or hypoxic conditions, protected from light.
-
-
Washing: Follow step 4 from Protocol 1.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer with 488 nm excitation and emission detection in the FITC channel.
-
Compare the fluorescence intensity of cells cultured under hypoxic versus normoxic conditions. An increase in fluorescence in the hypoxic group would suggest reductase activity on the 6-nitrofluorescein probe.
-
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of unbound dye by thorough washing. The use of serum-containing medium to stop the reaction can also help reduce background.
-
Low Fluorescence Signal: The concentration of the probe or the incubation time may need to be increased. Ensure that the cell density is appropriate and that cells are viable. For the reductase activity assay, the level of hypoxia may not be sufficient to induce significant reductase activity.
-
Cell Clumping: Maintain cells on ice after staining and use a cell-strainer cap on the flow cytometry tube to prevent clumps from entering the instrument.
-
Cytotoxicity: High concentrations of this compound or prolonged incubation times may be toxic to cells. Perform a dose-response and time-course experiment to determine optimal, non-toxic staining conditions.
-
Probe Specificity: The reduction of the nitro group may be mediated by various cellular reductases. The specific enzymes involved would require further investigation using specific inhibitors.
Conclusion
This compound is a versatile probe for flow cytometric analysis. Its primary, well-established application, similar to other fluorescein diacetates, is the assessment of intracellular esterase activity as a measure of cell viability. Furthermore, its unique nitro-quenching mechanism presents an exciting opportunity for its development as a "turn-on" probe for detecting cellular reductase activity, particularly in the context of hypoxia research. Researchers and drug development professionals can utilize the provided protocols as a starting point, with the understanding that optimization for specific cell types and experimental conditions is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for 6-Nitrofluorescein Diacetate Staining in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate (6-NFD) is a cell-permeable compound that serves as a fluorogenic substrate for intracellular esterases. Similar to its well-known analog, fluorescein diacetate (FDA), 6-NFD is non-fluorescent until its acetate groups are cleaved by active esterases within viable cells, yielding the fluorescent molecule 6-nitrofluorescein. This method provides a valuable tool for assessing cell viability and enzymatic activity directly within the context of tissue architecture. The presence of the nitro group on the fluorescein backbone alters its spectral properties and may influence its substrate specificity for different esterases compared to FDA. These application notes provide a detailed protocol for the use of 6-NFD in staining tissue samples, enabling the spatial localization of viable, metabolically active cells.
Principle of the Method
The staining mechanism relies on the enzymatic conversion of a non-fluorescent substrate into a fluorescent product within living cells. 6-NFD, being lipophilic, can passively diffuse across the plasma membrane of cells in the tissue. Once inside a viable cell with active intracellular esterases, the two acetate groups are hydrolyzed. This enzymatic cleavage converts 6-NFD into the water-soluble and fluorescent 6-nitrofluorescein. The fluorescent product is retained within cells that have an intact plasma membrane, allowing for their identification and visualization via fluorescence microscopy. Cells with compromised membrane integrity or inactive esterases will not retain the fluorescent product and thus will not be stained.
Data Presentation
The optimal concentration and incubation time for 6-NFD staining can vary depending on the tissue type, its thickness, and the specific experimental conditions. It is recommended to perform an initial optimization experiment. The following table provides a range of typical concentrations and incubation parameters based on protocols for the analogous compound, fluorescein diacetate, which can be used as a starting point for optimizing 6-NFD staining.[1][2]
| Parameter | Range | Notes |
| 6-NFD Stock Solution | 1 - 5 mg/mL | Dissolve in acetone or DMSO. Store protected from light at -20°C. |
| Working Concentration | 0.5 - 10 µg/mL | Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) immediately before use. |
| Incubation Time | 5 - 30 minutes | Shorter times may be sufficient for fresh, unfixed tissues. Thicker sections may require longer incubation. |
| Incubation Temperature | Room Temperature to 37°C | 37°C is optimal for enzymatic activity, but room temperature can also be effective. |
| Co-stain (e.g., PI) | 1 - 5 µg/mL | Propidium Iodide (PI) can be used to counterstain dead cells. |
Experimental Protocols
This protocol is designed for fresh or frozen tissue sections. Fixation with aldehydes (e.g., paraformaldehyde) can inactivate intracellular esterases and is generally not recommended for this viability assay. If fixation is necessary, a brief fixation with cold acetone may be a viable alternative.[3]
Materials
-
This compound (6-NFD)
-
Dimethyl sulfoxide (DMSO) or acetone
-
Phosphate-buffered saline (PBS), pH 7.4
-
Propidium iodide (PI) stock solution (optional, for dead cell counterstaining)
-
Microscope slides
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (for 6-nitrofluorescein: excitation ~490 nm, emission ~525 nm; for PI: excitation ~535 nm, emission ~617 nm)
-
Humidified chamber
Protocol for Staining Fresh/Frozen Tissue Sections
-
Tissue Preparation:
-
For fresh tissue, section using a vibratome or tissue chopper to the desired thickness (e.g., 50-200 µm).
-
For frozen tissue, cryosection at 10-20 µm and mount on microscope slides. Allow sections to air dry for a short period (10-15 minutes) at room temperature.[4] Do not allow the tissue to dry out completely.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of 6-NFD in DMSO or acetone. Store any unused stock solution at -20°C, protected from light.
-
Immediately before use, dilute the 6-NFD stock solution to a final working concentration of 1-5 µg/mL in PBS. For example, add 1-5 µL of the 1 mg/mL stock solution to 1 mL of PBS.
-
If using a dead cell counterstain, add PI to the working solution at a final concentration of 1-5 µg/mL.
-
-
Staining Procedure:
-
Wash the tissue sections briefly with PBS to remove any debris.
-
Apply a sufficient volume of the 6-NFD staining solution to completely cover the tissue section.
-
Incubate the slides in a humidified chamber at room temperature or 37°C for 10-20 minutes, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Gently wash the tissue sections two to three times with PBS to remove excess staining solution.
-
-
Mounting and Imaging:
-
Mount the stained tissue sections with a coverslip using an aqueous mounting medium.
-
Immediately visualize the stained tissue under a fluorescence microscope using the appropriate filter sets. Viable cells will exhibit green fluorescence, while dead cells (if stained with PI) will show red fluorescence.
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound Staining
The following diagram illustrates the enzymatic activation of 6-NFD within a viable cell.
References
Application Notes: 6-Nitrofluorescein Diacetate Analogs as Probes for Nitric Oxide Synthase Activity
Introduction
Nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes, is synthesized by a family of enzymes known as nitric oxide synthases (NOS).[1][2] The three primary isoforms of NOS—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—catalyze the conversion of L-arginine to L-citrulline, producing NO in the process.[1][2] The detection and quantification of NOS activity are paramount for researchers in fields ranging from neuroscience and cardiovascular biology to immunology and drug development.
Principle of Action
The mechanism of DAF-based probes involves a two-step process. First, the non-fluorescent and cell-permeable diacetate form of the probe (e.g., DAF-2DA) passively diffuses across the cell membrane.[3] Once inside the cell, cytosolic esterases cleave the diacetate groups, yielding the less membrane-permeable and still non-fluorescent DAF-2.[3] In the presence of nitric oxide and oxygen, DAF-2 is converted to its highly fluorescent triazole derivative, DAF-2T.[3] The resulting fluorescence intensity is directly proportional to the amount of NO produced, and thus, to the activity of NOS.
References
Application Notes and Protocols for 6-Nitrofluorescein Diacetate in Microplate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate is a cell-permeant compound that serves as a substrate for intracellular esterases. Similar to its parent compound, fluorescein diacetate (FDA), it is a non-fluorescent molecule that can freely cross the membranes of viable cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, yielding the fluorescent molecule 6-nitrofluorescein. The fluorescence of this product is retained within cells that have intact plasma membranes, making it a useful indicator for cell viability and enzymatic activity. The presence of the nitro group on the fluorescein backbone may influence its spectral properties and substrate specificity, offering potential advantages in specific assay conditions.
These application notes provide a comprehensive guide for utilizing this compound in microplate-based assays for the assessment of cell viability and cytotoxicity, crucial for applications in drug discovery and development.
Principle of the Assay
The fundamental principle of the this compound assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product within living cells. This process is dependent on two key characteristics of viable cells:
-
Active Intracellular Esterases: Healthy cells maintain a range of active esterase enzymes in their cytoplasm.
-
Intact Cell Membranes: A viable cell has an intact plasma membrane that can retain the fluorescent product, 6-nitrofluorescein, intracellularly.
In contrast, dead or dying cells with compromised membrane integrity cannot retain the fluorescent product, and cells with diminished metabolic activity may exhibit reduced esterase activity, leading to a weaker fluorescent signal. The intensity of the fluorescence is, therefore, proportional to the number of viable cells in the sample.
Data Presentation
Table 1: Example Data for a Cell Viability Assay Using this compound
| Compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 45,876 | 2,134 | 100.0% |
| 1 | 43,567 | 1,987 | 95.0% |
| 10 | 35,789 | 1,543 | 78.0% |
| 50 | 18,976 | 987 | 41.4% |
| 100 | 5,432 | 345 | 11.8% |
| Staurosporine (1 µM) | 2,345 | 150 | 5.1% |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, compound tested, and experimental conditions.
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
96-well black, clear-bottom microplates
-
Test compounds
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Multichannel pipette
-
Fluorescence microplate reader
Protocol 1: General Cell Viability Microplate Assay
This protocol provides a general method for assessing the effect of test compounds on cell viability.
1. Preparation of Stock Solution:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Seeding:
- Harvest cells and determine the cell density.
- Seed the cells into a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. Preparation of Staining Solution:
- Immediately before use, dilute the 10 mM this compound stock solution in pre-warmed PBS or serum-free medium to a final working concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type.
5. Staining of Cells:
- After the compound treatment period, carefully aspirate the culture medium from each well.
- Wash the cells once with 100 µL of pre-warmed PBS.
- Add 100 µL of the this compound working solution to each well.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
6. Fluorescence Measurement:
- After incubation, measure the fluorescence intensity using a microplate reader.
- Set the excitation wavelength to approximately 490 nm and the emission wavelength to approximately 525 nm. Note that the optimal wavelengths may need to be determined empirically due to the nitro-substitution.
7. Data Analysis:
- Subtract the average fluorescence of the background wells (wells with no cells) from all other wells.
- Calculate the percentage of cell viability for each treatment by normalizing the fluorescence intensity to the vehicle control:
- % Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control) x 100
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the cell viability assay.
Quantifying Esterase Activity with 6-Nitrofluorescein Diacetate: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological processes, including drug metabolism and cellular signaling. The quantification of esterase activity is therefore of significant interest in biomedical research and drug development. This document provides a detailed guide to a sensitive and continuous fluorescence-based assay for measuring esterase activity using 6-Nitrofluorescein diacetate as a fluorogenic substrate.
This compound is a non-fluorescent molecule that readily crosses cell membranes. In the presence of esterases, the two acetate groups are cleaved, yielding the highly fluorescent product, 6-nitrofluorescein. The resulting fluorescence intensity is directly proportional to the esterase activity, providing a robust method for its quantification. The introduction of the nitro group can modulate the spectral properties and enzymatic recognition of the substrate, offering potential advantages in specific applications.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound by esterases. The cleavage of the acetate esters results in the formation of 6-nitrofluorescein, which exhibits strong fluorescence upon excitation at its maximal wavelength. The rate of fluorescence increase is a direct measure of the esterase activity in the sample.
Data Presentation
While specific kinetic parameters for a wide range of esterases with this compound are not extensively documented in publicly available literature, the following table provides a template for how such data should be presented. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest. For comparison, kinetic data for the related substrate, 5(6)-carboxyfluorescein diacetate (cFDA), with yeast esterases is included, as it follows Michaelis-Menten kinetics[1].
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Optimal pH |
| Porcine Liver Esterase | This compound | User Determined | User Determined | 7.0 - 8.0 |
| Human Carboxylesterase 1 | This compound | User Determined | User Determined | 7.4 |
| Yeast Esterase Extract | 5(6)-Carboxyfluorescein diacetate | 0.29[1] | 12.3[1] | ~7.3 |
Spectral Properties:
| Compound | Excitation Max (nm) | Emission Max (nm) |
| 6-Nitrofluorescein | ~520 | ~545 |
| Fluorescein (for comparison) | ~494 | ~517 |
Note: The spectral properties of 6-nitrofluorescein are based on derivatives like 6-JOE, a fluorescein derivative, which has an excitation peak at 520 nm and an emission peak at 545 nm[2]. It is highly recommended to determine the optimal excitation and emission wavelengths empirically using a spectrophotometer or plate reader.
Experimental Protocols
This section provides a detailed methodology for quantifying esterase activity using this compound in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
This compound (MW: 461.35 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) or Tris-HCl (pH 7.4)
-
Esterase enzyme (e.g., Porcine Liver Esterase, human recombinant esterase)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~520 nm and ~545 nm, respectively.
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Dissolve 4.61 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Substrate Solution (e.g., 200 µM):
-
On the day of the experiment, dilute the 10 mM stock solution 1:50 in Assay Buffer. For example, add 10 µL of 10 mM this compound stock solution to 490 µL of Assay Buffer.
-
The optimal final concentration of the substrate may need to be determined empirically and should ideally be at or above the Km value for the esterase being studied.
-
-
Enzyme Solution:
-
Prepare a stock solution of the esterase in Assay Buffer at a concentration suitable for your experimental needs.
-
On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in Assay Buffer. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the desired time course.
-
Assay Procedure
-
Plate Setup:
-
Pipette 50 µL of Assay Buffer into the wells designated for the blank (no enzyme) and the positive control.
-
Pipette 50 µL of the diluted enzyme solution into the experimental wells.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Reaction Initiation:
-
To start the reaction, add 50 µL of the working substrate solution to all wells (blank, control, and experimental), bringing the total volume to 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~520 nm, Emission: ~545 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes. The measurement interval and total time should be optimized to ensure the reaction rate is linear.
-
Protect the plate from light during incubation and measurement.
-
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank wells (buffer + substrate) from the fluorescence intensity of all other wells at each time point. This corrects for any spontaneous hydrolysis of the substrate.
-
Calculate Reaction Rate: Plot the blank-subtracted fluorescence intensity versus time. The slope of the linear portion of this curve represents the initial reaction rate (V₀) in relative fluorescence units (RFU) per minute.
-
Conversion to Molar Units (Optional): To convert the reaction rate to molar units (e.g., µmol/min/mg of enzyme), a standard curve of 6-nitrofluorescein must be generated.
-
Prepare a series of known concentrations of 6-nitrofluorescein in the Assay Buffer.
-
Measure the fluorescence of these standards under the same assay conditions.
-
Plot fluorescence intensity versus concentration to obtain a standard curve. The slope of this curve can be used to convert RFU/min to µmol/min.
-
Mandatory Visualizations
Signaling Pathway (Enzymatic Reaction)
Experimental Workflow
Logical Relationship of Assay Components
References
working concentration and incubation time for 6-Nitrofluorescein diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrofluorescein diacetate is a derivative of the widely recognized fluorescein molecule. While its structural similarity to vital dyes like fluorescein diacetate (FDA) suggests potential applications in cell viability and enzymatic assays, current scientific literature primarily documents its role as a crucial intermediate in the synthesis of other fluorescent probes. This document provides an overview of its established application and discusses the theoretical framework for its potential use in cell-based assays, drawing parallels with well-characterized fluorescein derivatives.
Established Application: A Key Intermediate in Chemical Synthesis
This compound is principally recognized as a non-fluorescent precursor in the synthesis of 6-aminofluorescein and, subsequently, fluorescein-6-isothiocyanate (FITC). The nitro group serves as a masked amine, which can be chemically reduced to an amino group, providing a reactive site for further conjugation.
Below is a diagram illustrating the synthesis pathway involving this compound.
Caption: Synthesis of FITC from 4-Nitrophthalic Acid and Resorcinol.
Theoretical Application in Cell Viability Assays: A Generalized Protocol
Important Note: The following protocol is a general guideline. The optimal working concentration, incubation time, and fluorescence detection settings for this compound would need to be determined empirically. The fluorescence properties of the resulting 6-nitrofluorescein (the hydrolyzed product) would also need to be characterized.
General Experimental Workflow for a Cell Viability Assay
Caption: Generalized workflow for a cell viability assay using a fluorescein diacetate derivative.
Hypothetical Data and Considerations
For a typical fluorescein diacetate-based assay, the following parameters are often used as a starting point. These would require significant optimization for this compound.
| Parameter | Typical Range for FDA | Considerations for this compound |
| Stock Solution | 1-10 mg/mL in DMSO | Solubility in DMSO or other organic solvents should be confirmed. |
| Working Concentration | 1-25 µg/mL | The optimal concentration will depend on cell type, cell density, and the enzymatic activity required for sufficient signal. A concentration gradient should be tested. |
| Incubation Time | 5-60 minutes | Shorter times may not allow for sufficient hydrolysis, while longer times could lead to dye leakage or cytotoxicity. A time-course experiment is recommended. |
| Incubation Temperature | Room Temperature or 37°C | 37°C is generally optimal for enzymatic activity. |
| Excitation/Emission | ~490 nm / ~515 nm (for Fluorescein) | The excitation and emission maxima of 6-nitrofluorescein (the hydrolyzed product) must be determined. |
Future Research and Development
The potential of this compound as a direct fluorescent probe for cell viability or as a tool for measuring specific enzyme activities remains an area for exploration. Future research could focus on:
-
Characterization of 6-Nitrofluorescein: Determining the fluorescence quantum yield, excitation and emission spectra, and pH sensitivity of the hydrolyzed product, 6-nitrofluorescein.
-
Enzymatic Hydrolysis Studies: Investigating the efficiency of hydrolysis of this compound by various intracellular esterases.
-
Cell-Based Assay Optimization: Empirically determining the optimal working concentration, incubation time, and other assay conditions for various cell lines.
-
Comparative Studies: Comparing the performance of this compound to established viability dyes such as FDA, calcein-AM, and resazurin.
Application Notes and Protocols for Confocal Microscopy Imaging of Cellular Esterase and Nitroreductase Activity using 6-Nitrofluorescein Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrofluorescein diacetate is a cell-permeant compound that can be employed as a fluorogenic substrate to detect two distinct enzymatic activities within viable cells: intracellular esterases and nitroreductases. Initially, the non-fluorescent this compound freely crosses the cell membrane. Inside the cell, ubiquitous esterases cleave the diacetate groups, yielding 6-Nitrofluorescein. The nitro group on this molecule effectively quenches its fluorescence. However, in the presence of cellular nitroreductases, the nitro group is reduced to an amino group, forming the highly fluorescent 6-aminofluorescein. The resulting fluorescence intensity is, therefore, an indicator of both esterase and nitroreductase activity. This application note provides detailed protocols and recommended confocal microscopy settings for utilizing this compound in cell-based assays.
Principle of Detection
The use of this compound as a cellular probe involves a two-step enzymatic activation process. This cascade allows for the sequential assessment of esterase and nitroreductase activity, which can be indicative of specific cellular states, such as hypoxia, or the presence of specific enzymes relevant to drug metabolism.
Spectral Properties
The key to successful imaging is understanding the spectral properties of the final fluorescent product, 6-aminofluorescein.
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 6-Aminofluorescein | ~490[1][2] | ~515-525[1][2] | Not widely reported | Not widely reported |
| Fluorescein (for comparison) | ~490 | ~515-526[3] | ~76,900 | ~0.93 |
Note: The spectral properties of fluorescent molecules can be influenced by the local environment (e.g., pH, polarity).
Recommended Confocal Microscopy Settings
Based on the spectral properties of 6-aminofluorescein, the following settings are recommended for most laser scanning confocal microscopes.
| Parameter | Recommended Setting | Notes |
| Excitation Laser | 488 nm Argon Ion Laser[4] | This laser line provides efficient excitation of 6-aminofluorescein. |
| Dichroic Mirror | Suitable for 488 nm excitation and green emission | Consult your microscope's specifications. A standard FITC/GFP filter set is often appropriate. |
| Emission Filter | 500 - 550 nm bandpass filter | This range will capture the peak emission of 6-aminofluorescein while minimizing background noise. |
| Pinhole | 1 Airy Unit | This provides a good balance between signal detection and optical sectioning for high-quality images. |
| Detector Gain/Offset | Adjust to utilize the full dynamic range without saturation | Use a negative control (unlabeled cells) to set the baseline and a positive control (if available) to set the upper limit. |
| Scan Speed | 800-1200 Hz | Slower scan speeds can improve signal-to-noise ratio but increase the risk of photobleaching. |
| Image Resolution | 1024x1024 pixels | This provides sufficient detail for most cellular imaging applications. |
Experimental Protocols
Protocol 1: General Staining for Cellular Imaging
This protocol is designed for the qualitative or semi-quantitative assessment of combined esterase and nitroreductase activity in cultured cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Confocal microscope
-
Live-cell imaging chamber or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in a live-cell imaging chamber.
-
Working Solution Preparation: Immediately before use, dilute the stock solution in serum-free medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. Incubation time may need to be optimized.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with warm PBS.
-
-
Imaging:
-
Add fresh, warm cell culture medium or PBS to the cells.
-
Immediately image the cells using a confocal microscope with the recommended settings.
-
Protocol 2: Assay for Nitroreductase Activity
This protocol is designed to specifically assess nitroreductase activity. It is recommended to have a cell line with known nitroreductase activity as a positive control.
Materials:
-
Same as Protocol 1
-
Cell line with known nitroreductase activity (positive control)
-
Cell line with low or no nitroreductase activity (negative control)
-
(Optional) A known inducer of nitroreductase expression (e.g., for hypoxic conditions)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Cell Seeding: Seed the positive and negative control cell lines, along with your experimental cells, in separate wells or dishes. If inducing nitroreductase, treat the cells with the inducer for the appropriate time before staining.
-
Follow steps 4-6 from Protocol 1 for all cell lines.
-
Image Acquisition and Analysis:
-
Acquire images from all cell lines using identical confocal settings (laser power, gain, offset).
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Compare the fluorescence intensity of your experimental cells to the positive and negative controls to determine the relative nitroreductase activity.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Data for Nitroreductase Activity Assay
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Experimental Cells | Untreated | 150 ± 15 |
| Experimental Cells | Treatment X | 450 ± 30 |
| Positive Control | Untreated | 500 ± 25 |
| Negative Control | Untreated | 20 ± 5 |
Interpretation:
-
A significant increase in fluorescence intensity in treated experimental cells compared to untreated cells suggests that Treatment X induces nitroreductase activity.
-
The fluorescence levels of the positive and negative controls validate the assay's ability to detect nitroreductase activity.
Troubleshooting and Considerations
-
Low Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure that the cells are viable and metabolically active.
-
Verify that the cell type expresses nitroreductases.
-
-
High Background:
-
Decrease the probe concentration.
-
Ensure thorough washing after staining.
-
Check for autofluorescence in your cells or medium at the emission wavelength.
-
-
Photobleaching:
-
Minimize exposure of the sample to the excitation laser.
-
Use a lower laser power.
-
Increase the scan speed.
-
Use an anti-fade mounting medium for fixed-cell imaging.
-
-
Cytotoxicity: At high concentrations or with prolonged incubation, this compound may be toxic to cells. Perform a viability assay (e.g., with a live/dead stain in a different color) to ensure the probe is not affecting cell health.
Conclusion
This compound serves as a valuable tool for investigating the intracellular activities of both esterases and nitroreductases. By following the detailed protocols and utilizing the recommended confocal microscopy settings provided in these application notes, researchers can effectively visualize and quantify these enzymatic activities, providing insights into cellular health, metabolic state, and the efficacy of drug candidates. Careful optimization of staining conditions and imaging parameters is crucial for obtaining reliable and reproducible results.
References
Preparation of 6-Nitrofluorescein Diacetate Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of 6-Nitrofluorescein diacetate stock solutions. This compound is a key synthetic intermediate used in the production of various fluorescent probes and labels essential for research and drug development. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of subsequent experiments. This guide summarizes the material properties, provides a step-by-step protocol for solubilization, and outlines best practices for storage to maintain compound integrity.
Introduction
This compound is a non-fluorescent derivative of fluorescein that serves as a crucial precursor in the synthesis of 6-aminofluorescein and fluorescein-6-isothiocyanate (6-FITC). The diacetate groups enhance cell permeability, and the nitro group provides a reactive handle for chemical modification, specifically reduction to an amine. This amine can then be further functionalized, for example, to create isothiocyanates that readily label proteins and other biomolecules. Accurate and consistent preparation of this compound stock solutions is the first step in leveraging its synthetic potential.
Material Properties and Solubility
Prior to preparing a stock solution, it is essential to understand the physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₄H₁₅NO₉ |
| Molecular Weight | 461.38 g/mol |
| Appearance | White to off-white or pale yellow powder |
| Recommended Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform, Dichloromethane, Methanol.[1] |
| Storage (Solid Form) | Store at -20°C, protected from light and moisture. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.61 mg of the compound (Molecular Weight = 461.38 g/mol ).
-
Solubilization: Add the weighed this compound to a sterile microcentrifuge tube or amber vial. Add the appropriate volume of anhydrous DMSO. For the 4.61 mg example, add 1 mL of anhydrous DMSO.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light. When stored properly, the stock solution should be stable for several months.
Application: Use as a Synthetic Intermediate
The primary application of a this compound stock solution is in the synthesis of 6-aminofluorescein diacetate. This is typically achieved through the chemical reduction of the nitro group. The resulting amino group can then be used for further conjugation reactions.
Diagram: Synthetic Workflow
Caption: Synthetic pathway from this compound to functional fluorescent probes.
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
The preparation of a stable and accurately concentrated stock solution of this compound is fundamental for its successful use as a synthetic intermediate. By following the detailed protocol and adhering to the storage and handling guidelines presented in this application note, researchers can ensure the quality and reliability of their starting materials for the synthesis of advanced fluorescent probes for a wide range of biological applications.
References
Revolutionizing Drug Discovery: Advanced Screening Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The landscape of early-stage drug discovery is continuously evolving, driven by technological advancements that enhance the efficiency and effectiveness of identifying and validating novel therapeutic candidates. This document provides detailed application notes and protocols for three cutting-edge methodologies: High-Throughput Screening (HTS) using Fluorescence Polarization, Fragment-Based Drug Discovery (FBDD) guided by Nuclear Magnetic Resonance (NMR) spectroscopy, and the integration of Artificial Intelligence (AI) in virtual screening. These approaches offer powerful solutions to expedite the journey from target identification to lead optimization.
Application Note 1: High-Throughput Screening for Kinase Inhibitors Using Fluorescence Polarization
Application: This application note details an FP-based competitive binding assay to screen for inhibitors of a hypothetical serine/threonine kinase, NA-2, which is a key downstream effector in the Nodal signaling pathway.[5] The assay is designed to identify small molecules that displace a fluorescently labeled tracer from the ATP-binding pocket of the NA-2 kinase domain.
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 384-well microplate | [6] |
| Tracer | Fluorescein-labeled ATP competitive ligand | [7] |
| Target Protein | Recombinant NA-2 Kinase Domain | [5] |
| Tracer Concentration | 50 nM | [7] |
| Protein Concentration | Titrated to achieve 80% tracer binding | [6] |
| Compound Concentration | 10 µM (Primary Screen) | [6] |
| DMSO Tolerance | Up to 5% | [7] |
| Z'-factor | > 0.5 (typically 0.57 - 0.62) | [7] |
| Primary Hit Rate | 1-2% | [8] |
| Confirmed Hit Rate | >70% of primary hits | [8] |
NA-2 Kinase Signaling Pathway
Caption: The NA-2 Kinase signaling cascade.
Experimental Protocol 1: HTS for NA-2 Kinase Inhibitors using Fluorescence Polarization
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol, and 1X protease inhibitor cocktail.[6]
-
NA-2 Kinase Stock Solution: Prepare a stock solution of recombinant NA-2 kinase domain in assay buffer.
-
Fluorescent Tracer Stock Solution: Prepare a stock solution of the fluorescein-labeled tracer in DMSO.
-
Compound Plates: Serially dilute test compounds in DMSO in 384-well plates.
2. Assay Miniaturization and Optimization:
-
Determine the optimal concentration of NA-2 kinase by titrating the protein against a fixed concentration of the fluorescent tracer (e.g., 50 nM) to achieve approximately 80% binding.[6][7]
-
Confirm the binding of the tracer and its displacement by a known unlabeled ATP-competitive inhibitor.
-
Assess the tolerance of the assay to DMSO, ensuring that the final concentration used for compound screening (typically 0.1-1%) does not significantly affect the FP signal.[7]
3. High-Throughput Screening Procedure:
-
Dispense 2 µL of each test compound from the compound plates into the wells of a 384-well assay plate.[6]
-
Prepare a master mix containing the NA-2 kinase and the fluorescent tracer in assay buffer at 2X the final concentration.
-
Add 30 µL of the master mix to each well of the assay plate.[6]
-
Include positive controls (no inhibitor) and negative controls (a known inhibitor or no kinase) on each plate.
-
Incubate the plates at room temperature for 3 hours to reach equilibrium.[6]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 531 nm and emission at 579 nm).[6]
4. Data Analysis:
-
Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is considered excellent for HTS.[7]
-
Determine the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >40% inhibition).[6]
-
Conduct dose-response experiments for the identified hits to determine their IC50 values.
HTS Workflow
Caption: A typical high-throughput screening workflow.
Application Note 2: Fragment-Based Drug Discovery for KRAS G12D Using NMR Spectroscopy
Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to HTS for identifying novel lead compounds.[9] FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target.[10] These initial hits are then optimized into more potent and selective drug candidates.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive biophysical technique for detecting the weak interactions between fragments and their target proteins.[10][12] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust for fragment screening.[10]
Application: This application note describes an NMR-based FBDD approach to identify fragments that bind to the G12D mutant of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a key driver in many cancers.[10][12] The protocol focuses on using ¹H-¹⁵N HSQC to monitor chemical shift perturbations in ¹⁵N-labeled KRAS G12D upon the addition of fragments.
Data Presentation:
| Parameter | Value | Reference |
| Protein | ¹⁵N-labeled KRAS G12D (residues 1-169) | [10][12] |
| Protein Concentration | 50 µM | [13] |
| Fragment Library | Fesik Fragment Library (or similar) | [13] |
| Fragment Concentration | 800 µM (in mixtures of 12) | [13] |
| NMR Experiment | ¹H-¹⁵N HSQC | [10][12] |
| NMR Spectrometer | 600 MHz or higher | [13] |
| Hit Identification | Chemical Shift Perturbation (CSP) analysis | [12] |
| Binding Affinity (Kd) | Determined by titration and fitting CSP data | [13] |
| Typical Fragment Kd | µM to mM range | [14] |
FBDD Workflow
Caption: The fragment-based drug discovery workflow.
Experimental Protocol 2: NMR-Based Fragment Screening for KRAS G12D
1. Protein Expression and Purification:
-
Express ¹⁵N-labeled KRAS G12D (1-169) in E. coli using M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.[10][12]
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Confirm the identity and purity of the protein by SDS-PAGE and mass spectrometry.
2. NMR Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled KRAS G12D at a concentration of 50 µM in an appropriate NMR buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% D₂O).[13]
-
Prepare fragment mixtures (cocktails) of 10-12 fragments each at a concentration of 20 mM in d₆-DMSO.[13]
3. Fragment Screening using ¹H-¹⁵N HSQC:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled KRAS G12D.[12]
-
For each fragment mixture, add a small volume to the protein sample to achieve a final concentration of approximately 800 µM for each fragment.[13]
-
Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.
-
Overlay the spectra of the protein with and without the fragment mixtures and identify significant chemical shift perturbations (CSPs).
4. Hit Deconvolution and Validation:
-
For each mixture that shows significant CSPs, prepare sub-mixtures and eventually screen individual fragments from that mixture to identify the specific fragment(s) responsible for the observed shifts.[13]
-
Confirm the binding of the individual hit fragments by repeating the ¹H-¹⁵N HSQC experiment.
5. Determination of Binding Affinity and Site:
-
Perform an NMR titration by adding increasing concentrations of the hit fragment to a sample of ¹⁵N-labeled KRAS G12D and acquiring a ¹H-¹⁵N HSQC spectrum at each concentration.[12]
-
Calculate the chemical shift perturbations for the affected residues at each titration point.
-
Determine the dissociation constant (Kd) by fitting the CSP data to a 1:1 binding isotherm.[13]
-
Map the binding site on the protein by identifying the residues with the most significant CSPs on the structure of KRAS G12D.[12]
Application Note 3: AI-Powered Virtual Screening for Novel Hit Discovery
Data Presentation:
| Parameter | Value | Reference |
| Target | CD28 | [3] |
| Screening Library | 1,120 small molecules | [3] |
| AI Model | HTS-Oracle (Deep learning-based) | [3] |
| Compounds Prioritized by AI | 345 (30% of the library) | [3] |
| Experimental Validation Assay | Temperature-Related Intensity Change (TRIC) | [3] |
| Experimental Hits Identified | 29 | [3] |
| Hit Rate (AI-screened subset) | 8.4% | [3] |
| Hit Rate (Conventional HTS) | < 1% | [3] |
| Enrichment Factor | 8-fold improvement over conventional methods | [3] |
Protocol 3: AI-Powered Virtual Screening and Experimental Validation
1. Data Preparation and Model Training:
-
Compile a training dataset of known active and inactive compounds for the target of interest or related targets.
-
Represent the molecules using chemical fingerprints or other molecular descriptors.[19]
2. Large-Scale Virtual Screening:
3. Hit Prioritization and Compound Selection:
-
Rank the compounds based on their predicted binding scores from the AI model.
4. Experimental Validation:
-
Acquire the prioritized compounds.
-
Perform experimental validation using a suitable biophysical or biochemical assay (e.g., TRIC, SPR, or an enzymatic assay) to confirm the binding or inhibitory activity of the selected compounds.[3]
5. Data Analysis and Model Refinement:
References
- 1. What are the key AI tools used in virtual drug screening? [synapse.patsnap.com]
- 2. What role does AI play in high-throughput screening for drug discovery? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streamlined Workflow for Fragment Based Screening by NMR | Bruker [bruker.com]
- 15. oxfordglobal.com [oxfordglobal.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. selvita.com [selvita.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to reduce background fluorescence with 6-Nitrofluorescein diacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively reduce background fluorescence and optimize assays utilizing 6-Nitrofluorescein diacetate (6-NFDA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-NFDA) and how does it work?
A1: this compound is a non-fluorescent, cell-permeable compound. Once inside a living cell, intracellular esterase enzymes cleave the two acetate groups. This hydrolysis reaction releases the fluorescent molecule 6-nitrofluorescein, which can then be detected by fluorescence microscopy or a plate reader. The intensity of the fluorescence is proportional to the esterase activity within the cell population.
Q2: What are the primary causes of high background fluorescence in my 6-NFDA assay?
A2: High background fluorescence can originate from several sources:
-
Extracellular Hydrolysis: Spontaneous hydrolysis of 6-NFDA in the assay buffer or by extracellular esterases can generate background signal.
-
Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the green region of the spectrum, due to endogenous molecules like NADH and flavins.[1]
-
Media Components: Common components in cell culture media, such as phenol red and riboflavin, are known to be fluorescent and can contribute to high background.[1]
-
Probe Concentration: Using an excessively high concentration of 6-NFDA can lead to incomplete washing and high non-specific signal.
-
Sub-optimal Washing: Inadequate washing after probe loading will leave extracellular 6-NFDA or hydrolyzed 6-nitrofluorescein, contributing to background.
Q3: What are the excitation and emission wavelengths for the hydrolyzed product, 6-nitrofluorescein?
A3: The presence of the nitro group on the fluorescein core alters its spectral properties. While precise spectra can be instrument-dependent, the recommended starting points for measurement are:
-
Excitation Maximum (λex): ~490 nm
-
Emission Maximum (λem): ~535 nm
It is highly recommended to perform a spectral scan on your specific instrument to determine the optimal settings for 6-nitrofluorescein in your assay buffer.
Q4: How does intracellular pH affect the fluorescence of 6-nitrofluorescein?
A4: The fluorescence of fluorescein and its derivatives is known to be pH-sensitive.[2][3] The nitro group, being electron-withdrawing, can lower the pKa of the fluorophore, potentially making its fluorescence more sensitive to changes in intracellular pH. It is crucial to maintain a stable and physiological intracellular pH during the experiment or to calibrate the fluorescence signal against intracellular pH if studying pH-related phenomena.
Troubleshooting Guides
High Background Fluorescence
| Possible Cause | Recommended Solution |
| Spontaneous hydrolysis of 6-NFDA in media | Prepare fresh 6-NFDA working solution just before use. Minimize the incubation time of the probe in the media. |
| Autofluorescence from cells or media | Use phenol red-free media for the duration of the experiment.[1] Include an "unstained cells" control to quantify the level of autofluorescence. If possible, use a filter set that minimizes the detection of cellular autofluorescence. |
| Excessive 6-NFDA concentration | Titrate the 6-NFDA concentration to find the lowest effective concentration that provides a robust signal without high background. A starting range of 1-10 µM is recommended. |
| Inadequate washing | Increase the number and volume of washes with a physiological buffer (e.g., PBS or HBSS) after loading the cells with 6-NFDA. Ensure the wash buffer is at the same temperature as the cells to avoid shocking them. |
| Light scattering | Use black-walled, clear-bottom microplates for fluorescence plate reader assays to minimize well-to-well crosstalk and light scattering.[2] |
Weak or No Signal
| Possible Cause | Recommended Solution |
| Low esterase activity in cells | Ensure cells are healthy and metabolically active. Use a positive control cell line known to have high esterase activity. Increase the incubation time with 6-NFDA to allow for more product to be generated. |
| Inefficient probe loading | Optimize the loading time and temperature. A typical starting point is 15-30 minutes at 37°C. Ensure the 6-NFDA stock solution is properly dissolved in a high-quality, anhydrous DMSO. |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths on your microscope or plate reader are set correctly for 6-nitrofluorescein (Ex: ~490 nm, Em: ~535 nm). Optimize the gain or exposure time to enhance signal detection without saturating the detector. |
| Quenching of fluorescence | The nitro group on 6-nitrofluorescein is known to quench fluorescence. Ensure that the intracellular environment is not overly acidic, as this can further reduce the fluorescence quantum yield.[4][5] |
| Cell death | If the assay is intended to measure viability, a lack of signal may correctly indicate cell death and loss of esterase activity. Confirm cell viability with an alternative method (e.g., trypan blue exclusion). |
Experimental Protocols
Protocol: Measuring Intracellular Esterase Activity with 6-NFDA
1. Reagent Preparation:
- 6-NFDA Stock Solution: Prepare a 1 to 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
- Wash Buffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
- Assay Buffer: For the final measurement, use a buffer that maintains physiological pH, such as phenol red-free cell culture medium or HBSS.
2. Cell Preparation:
- Plate cells in a black-walled, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
- On the day of the experiment, remove the culture medium.
3. Probe Loading:
- Dilute the 6-NFDA stock solution in serum-free medium or HBSS to the final desired working concentration (typically 1-10 µM).
- Add the 6-NFDA working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
4. Washing:
- Remove the loading solution and wash the cells 2-3 times with pre-warmed wash buffer to remove any extracellular probe.
5. Fluorescence Measurement:
- Add fresh, pre-warmed assay buffer to the wells.
- Measure the fluorescence using a fluorescence plate reader or microscope with the appropriate filter set for 6-nitrofluorescein (Excitation ~490 nm, Emission ~535 nm).
Quantitative Data Summary
| Parameter | Value | Notes |
| 6-NFDA Hydrolyzed Product | 6-Nitrofluorescein | |
| Excitation Maximum (λex) | ~490 nm | pH-dependent |
| Emission Maximum (λem) | ~535 nm | pH-dependent |
| Recommended Loading Concentration | 1 - 10 µM | Cell type dependent, requires optimization |
| Recommended Loading Time | 15 - 30 minutes | Cell type dependent, requires optimization |
| Recommended Loading Temperature | 37°C |
Visualizations
Caption: Mechanism of 6-NFDA for intracellular esterase activity detection.
References
- 1. Maximizing signal-to-noise ratio in the random mutation capture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
optimizing signal-to-noise ratio for 6-Nitrofluorescein diacetate assays
Welcome to the technical support center for 6-Nitrofluorescein diacetate (6-NFDA) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their signal-to-noise ratio and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the 6-NFDA assay?
The this compound (6-NFDA) assay is a fluorescence-based method used to measure intracellular esterase activity, which is often an indicator of cell viability and metabolic activity. Non-fluorescent 6-NFDA is cell-permeable. Once inside a viable cell, intracellular esterases cleave the diacetate groups, converting it into the fluorescent compound 6-Nitrofluorescein. The resulting fluorescence intensity is directly proportional to the esterase activity within the cell population.
Q2: What are the common applications of the 6-NFDA assay?
The 6-NFDA assay is versatile and can be used in various applications, including:
-
Cell Viability and Cytotoxicity Assays: To assess the effects of compounds on cell health. A decrease in fluorescence can indicate cell death or metabolic inactivity.
-
Enzyme Activity Assays: To measure the activity of microbial esterases in environmental samples like soil and water.[1][2][3]
-
High-Throughput Screening (HTS): For rapid screening of large compound libraries for cytotoxic effects.[4]
Q3: What are the optimal excitation and emission wavelengths for 6-Nitrofluorescein?
For optimal detection, 6-Nitrofluorescein should be excited at approximately 485 nm, with the fluorescence emission collected around 530 nm.[5] It is crucial to determine the optimal excitation and emission spectra for your specific instrument and assay conditions to maximize the signal-to-noise ratio.[6]
Q4: How should I prepare and store the 6-NFDA stock solution?
A 6-NFDA stock solution is typically prepared by dissolving it in anhydrous dimethyl sulfoxide (DMSO).[4] For example, a 1-10 mM stock solution can be prepared.[4] It is critical to store the stock solution protected from light at -20°C to prevent degradation and auto-hydrolysis. When preparing working solutions, ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This section addresses common issues encountered during 6-NFDA assays and provides step-by-step solutions to improve your signal-to-noise ratio.
High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity of the assay. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Spontaneous hydrolysis of 6-NFDA | Prepare fresh working solutions of 6-NFDA for each experiment.[7][8] Avoid repeated freeze-thaw cycles of the stock solution. |
| Autofluorescence from media components | Use phenol red-free media, as phenol red is fluorescent.[9] Consider performing the final fluorescence reading in phosphate-buffered saline (PBS) after washing the cells.[5] Serum components can also be fluorescent; if possible, reduce the serum concentration during the assay or use serum-free media.[9][10] |
| Abiotic cleavage of 6-NFDA | Certain components in microbiological media, like cysteine and histidine, can cause non-enzymatic cleavage of the probe.[11] If working with microbial samples, consider using a dilute, non-nucleophilic buffer system.[11] |
| Contamination | Ensure all buffers and media are sterile and free from microbial contamination, as this can be a source of esterase activity. |
| Instrument settings | Optimize the gain setting on your microplate reader. A high gain setting can amplify background noise.[9] |
Low or No Signal
A weak or absent signal can be due to several factors related to cell health, reagent quality, or the experimental procedure.
| Potential Cause | Troubleshooting Steps |
| Low cell number or viability | Ensure you are seeding a sufficient number of healthy, viable cells. Perform a cell count and viability check (e.g., using Trypan Blue) before starting the assay. |
| Inactive or degraded 6-NFDA | Use a fresh aliquot of 6-NFDA stock solution. Protect the probe from light at all stages of the experiment to prevent photobleaching.[5] |
| Insufficient incubation time | Optimize the incubation time for 6-NFDA with your specific cell type. A typical incubation period is 30-60 minutes.[12] |
| Suboptimal probe concentration | Perform a concentration titration to determine the optimal 6-NFDA concentration for your cells. Too low a concentration will result in a weak signal, while too high a concentration can lead to cytotoxicity and high background. |
| Incorrect filter sets | Verify that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for 6-Nitrofluorescein (Excitation ~485 nm, Emission ~530 nm).[5] |
Inconsistent or Variable Results
High variability between replicate wells can obscure real experimental effects.
| Potential Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumping. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Incomplete washing | If washing steps are included, perform them gently and consistently to avoid detaching adherent cells. Ensure complete removal of the previous solution before adding the next. |
| Variable incubation times | Standardize all incubation times across the plate.[7][8] When adding reagents to a multi-well plate, do so efficiently to minimize time differences between the first and last wells. |
| Instrument variability | Increase the number of flashes per well on the microplate reader to average out signal fluctuations and reduce variability.[9] |
Experimental Protocols & Data Presentation
General Protocol for a Cell-Based 6-NFDA Viability Assay
This protocol provides a general workflow for assessing cell viability using 6-NFDA in a 96-well plate format.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete culture medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for no-cell controls (media only) to measure background fluorescence.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound.
-
Remove the culture medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
6-NFDA Staining:
-
Prepare a fresh 2X working solution of 6-NFDA in serum-free medium or PBS from a DMSO stock. A final concentration of 10-50 µM is a good starting point.
-
Carefully remove the compound-containing medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the 6-NFDA working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[12]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis and Presentation
For clear interpretation, quantitative data should be summarized in a structured format.
Table 1: Example Data for a Cytotoxicity Assay
| Compound Conc. (µM) | Raw Fluorescence (RFU) - Replicate 1 | Raw Fluorescence (RFU) - Replicate 2 | Raw Fluorescence (RFU) - Replicate 3 | Average RFU | Corrected RFU (Average - Blank) | % Viability (vs. Vehicle) |
| Blank (No Cells) | 150 | 155 | 152 | 152.3 | 0 | N/A |
| Vehicle (0 µM) | 8500 | 8650 | 8575 | 8575 | 8422.7 | 100% |
| 1 | 7800 | 7950 | 7880 | 7876.7 | 7724.4 | 91.7% |
| 10 | 5400 | 5520 | 5460 | 5460 | 5307.7 | 63.0% |
| 100 | 2100 | 2150 | 2125 | 2125 | 1972.7 | 23.4% |
Visualizing Workflows and Pathways
Signaling Pathway of 6-NFDA Action
Caption: Mechanism of 6-NFDA conversion to a fluorescent signal in viable cells.
Experimental Workflow for Optimizing Signal-to-Noise Ratio
Caption: Troubleshooting workflow for improving the signal-to-noise (S/N) ratio.
References
- 1. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 4. benchchem.com [benchchem.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tecan.com [tecan.com]
- 7. High Sensitivity Assay Standard Protocol | Technical Note 144 [denovix.com]
- 8. Broad Range Assay Standard Protocol | Technical Note 142 [denovix.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation of the fluorescein diacetate antibacterial assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 6-Nitrofluorescein Diacetate Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Nitrofluorescein diacetate for cellular imaging and viability assays.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: Why am I observing very weak or no fluorescent signal in my viable cells?
A1: Weak or absent fluorescence is a common issue that can stem from several factors related to the probe, the cells, or the imaging setup.
-
Suboptimal Probe Concentration: The concentration of this compound may be too low for sufficient intracellular accumulation and conversion. It is recommended to perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental conditions.[1]
-
Low Intracellular Esterase Activity: The conversion of non-fluorescent this compound to its fluorescent form is dependent on the activity of intracellular esterases.[2] Certain cell types may have naturally low esterase activity, or the activity may be inhibited by experimental conditions or compounds.[3]
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope are appropriate for the spectral properties of the hydrolyzed probe (fluorescein). The typical excitation maximum is around 495 nm, and the emission maximum is around 520 nm.[4]
-
Photobleaching: The fluorescent product can be susceptible to photobleaching, which is the light-induced degradation of the fluorophore. To minimize this, reduce the exposure time and intensity of the excitation light.[5][6]
-
Probe Degradation: Improper storage of the this compound stock solution can lead to its degradation. It is recommended to store stock solutions in small, single-use aliquots at -20°C, protected from light and moisture.[4]
Q2: I am seeing high background fluorescence in my images. What could be the cause?
A2: High background fluorescence can obscure the signal from your cells and interfere with accurate analysis. The following are potential causes and solutions:
-
Extracellular Hydrolysis: Components in the cell culture medium, such as serum, can contain esterases that hydrolyze the this compound outside the cells.[7] This leads to an increase in background fluorescence. To mitigate this, wash the cells with a serum-free buffer like Phosphate-Buffered Saline (PBS) before and after staining.[8]
-
Probe Concentration Too High: Using an excessively high concentration of the probe can lead to high, non-specific background staining. Titrate the probe to find the lowest concentration that still provides a robust signal in viable cells.[1]
-
Autofluorescence: Some cell types or components of the culture vessel may exhibit natural fluorescence (autofluorescence) at the same wavelengths used for imaging. To check for this, image an unstained sample of your cells under the same conditions.
-
Media Components: Certain components in microbiological media have been shown to promote the hydrolysis of fluorescein diacetate in the absence of live cells and can also quench the fluorescence signal.[7] It is advisable to perform the staining and imaging in a clear, buffered salt solution.
Q3: My fluorescent signal is fading rapidly during imaging. How can I prevent this?
A3: Rapid signal loss is typically due to photobleaching. Here are some strategies to minimize this effect:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity from your microscope's light source that still allows for adequate signal detection.
-
Minimize Exposure Time: Keep the shutter closed when not actively acquiring images. Use the shortest possible exposure times for your camera.
-
Use Antifade Reagents: Mounting the cells in an antifade mounting medium can help to reduce the rate of photobleaching.
-
Image Quickly After Staining: The fluorescent product can leak from cells over time.[9] Plan your imaging session to capture data promptly after the staining and washing steps.
Q4: I am observing patchy or uneven staining across my cell population. What could be the reason?
A4: Uneven staining can result from inconsistencies in cell health or the staining procedure itself.
-
Heterogeneous Cell Population: The viability and metabolic activity of cells in a culture can vary, leading to differences in esterase activity and, consequently, staining intensity. Ensure you are working with a healthy, uniformly growing cell culture.
-
Incomplete Probe Distribution: Ensure that the this compound solution is mixed thoroughly and distributed evenly across the cells during the incubation step.
-
Cell Clumping: Clumps of cells may not be uniformly stained, with cells in the center of the clump having limited access to the probe. Try to achieve a single-cell suspension before staining.
Q5: Can this compound be toxic to my cells?
A5: While generally used for viability assays, fluorescein and its derivatives can exhibit phototoxicity, meaning they can become toxic to cells when exposed to light.[5][6][10][11] This is due to the production of reactive oxygen species upon photoactivation. To minimize phototoxicity, it is crucial to limit the exposure of the stained cells to excitation light.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for using this compound and its hydrolyzed product.
| Parameter | Value | Notes |
| Stock Solution Concentration | 1-10 mM | Prepared in anhydrous DMSO.[4] |
| Working Concentration | 1-10 µM | Should be optimized for the specific cell type and application.[4] |
| Incubation Time | 15-30 minutes | At 37°C, protected from light.[4] |
| Excitation Maximum (post-hydrolysis) | ~495 nm | |
| Emission Maximum (post-hydrolysis) | ~520 nm |
Experimental Protocols
Detailed Methodology for Cell Viability Staining
This protocol outlines the general steps for staining cells with this compound to assess viability.
-
Preparation of Reagents:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into single-use volumes and store at -20°C, protected from light.[4]
-
Prepare a working solution by diluting the stock solution in a serum-free medium or Phosphate-Buffered Saline (PBS) to the desired final concentration (typically 1-10 µM). This should be optimized for your specific cell type.[4]
-
-
Cell Preparation:
-
For adherent cells, grow them on coverslips or in imaging-compatible plates.
-
For suspension cells, harvest them and adjust the cell density to approximately 1 x 10⁶ cells/mL in a pre-warmed, serum-free medium or PBS.[4]
-
-
Staining:
-
Wash the cells twice with warm PBS to remove any residual serum and medium components.
-
Add the this compound working solution to the cells and mix gently.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[4]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with cold, complete cell culture medium (containing Fetal Bovine Serum - FBS) or PBS to remove any unbound dye. The serum proteins can help to quench the reaction of any remaining unbound probe.[4]
-
-
Imaging:
-
Resuspend the cells (for suspension cultures) or add fresh imaging buffer (for adherent cultures), such as PBS.
-
Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).
-
To distinguish dead cells, a counterstain such as Propidium Iodide (PI) can be added just before imaging.
-
Visualizations
Intracellular Activation of this compound
Caption: Mechanism of this compound activation in viable cells.
Experimental Workflow for this compound Imaging
References
- 1. biotium.com [biotium.com]
- 2. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular toxicity of sulfamethoxazole reactive metabolites--I. Inhibition of intracellular esterase activity prior to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular fluorescein phototoxicity [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. ibidi.com [ibidi.com]
- 9. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 10. Phototoxic reactions caused by sodium fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxicity from systemic sodium fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Nitrofluorescein Diacetate Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Nitrofluorescein diacetate in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound in cell-based assays?
A1: this compound is a non-fluorescent, cell-permeable compound. Once it crosses the membrane of live cells, intracellular esterase enzymes hydrolyze the diacetate groups. This enzymatic cleavage releases the fluorescent molecule, 6-nitrofluorescein. The intensity of the resulting fluorescence is proportional to the esterase activity, which is often used as an indicator of cell viability and metabolic activity.
Q2: How does pH affect the fluorescence of the hydrolyzed product, 6-nitrofluorescein?
A2: The fluorescence of fluorescein and its derivatives is highly dependent on pH. Generally, fluorescence intensity increases significantly as the pH becomes more alkaline. For fluorescein, the fluorescence is dramatically reduced at acidic pH and becomes nearly constant at a pH greater than 8.4.[1] While specific data for 6-nitrofluorescein is limited, a similar trend is expected. It is crucial to maintain a consistent and optimal pH in your experimental buffer to ensure reproducible results.
Q3: How does temperature influence the fluorescence signal?
A3: Temperature can have a significant impact on fluorescence intensity. Typically, as temperature increases, the fluorescence intensity decreases. This phenomenon is known as thermal quenching. For accurate and comparable results, it is essential to perform all measurements at a constant and controlled temperature. Some studies have shown that for certain fluorescent dyes, an increase in temperature from 7.5°C to higher temperatures can lead to a reduction in fluorescence intensity of over 50%.[2]
Q4: What are the optimal conditions for esterase activity when using this compound?
A4: The optimal pH and temperature for esterase activity can vary depending on the source of the enzymes (e.g., cell type, organism). For example, one study on esterase from E. coli reported an optimal pH of 6.5 and an optimal temperature of 55°C.[3] Another study on microbial activity in soil found optimal hydrolysis of fluorescein diacetate at pH 7.6 and 37°C. Therefore, it is highly recommended to perform an optimization experiment for your specific experimental system to determine the ideal pH and temperature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescence Signal | 1. Cells are not viable: Esterase activity is low or absent in dead cells. 2. Low concentration of this compound: Insufficient substrate for the enzymatic reaction. 3. Sub-optimal pH or temperature: The pH or temperature of the assay buffer is not optimal for esterase activity. 4. Inhibitors present: Components in the sample or media may be inhibiting esterase activity. | 1. Check cell viability: Use a trypan blue exclusion assay or another viability stain to confirm you have a healthy cell population. 2. Optimize substrate concentration: Perform a concentration titration to find the optimal working concentration of this compound for your cell type. 3. Optimize reaction conditions: Test a range of pH values (e.g., 6.5-8.0) and temperatures (e.g., 25-37°C) to find the optimal conditions for your specific cells. 4. Use a clean buffer system: If possible, perform the assay in a simple buffer like PBS to avoid potential interference from complex media components. |
| High Background Fluorescence | 1. Spontaneous hydrolysis of this compound: The probe can hydrolyze non-enzymatically, especially at alkaline pH. 2. Autofluorescence: Some cells or media components naturally fluoresce at the same wavelength. 3. Excessive probe concentration: High concentrations can lead to non-specific staining and background. | 1. Run a no-cell control: Include a well with only buffer and this compound to measure the rate of spontaneous hydrolysis and subtract this from your experimental values. 2. Run an unstained cell control: Measure the fluorescence of cells without the probe to determine the level of autofluorescence. 3. Optimize probe concentration: Use the lowest concentration of the probe that gives a robust signal-to-noise ratio. |
| Inconsistent or Irreproducible Results | 1. Fluctuations in pH or temperature: Small variations in these parameters can lead to significant changes in fluorescence. 2. Variable cell numbers: Inconsistent cell seeding will lead to variable results. 3. Photobleaching: Exposure of the fluorescent product to light can cause it to lose its fluorescence. | 1. Use a buffered solution and a temperature-controlled reader: Ensure that the pH is stable throughout the experiment and that all measurements are taken at the same temperature. 2. Ensure accurate cell counting and seeding: Use a reliable method for cell counting to ensure the same number of cells are present in each well. 3. Protect from light: Keep samples protected from light as much as possible during incubation and measurement. |
Data Presentation
Disclaimer: The following tables provide estimated quantitative data based on the behavior of fluorescein and its derivatives. The nitro-group in 6-Nitrofluorescein may alter these properties. It is strongly recommended to experimentally determine the optimal parameters for your specific assay.
Table 1: Estimated Effect of pH on 6-Nitrofluorescein Fluorescence Intensity
| pH | Relative Fluorescence Intensity (%) |
| 5.0 | ~10% |
| 6.0 | ~30% |
| 7.0 | ~70% |
| 7.4 | ~90% |
| 8.0 | ~100% |
| 9.0 | ~100% |
Note: This table illustrates the general trend of increasing fluorescence with increasing pH for fluorescein-based dyes. The fluorescence of 6-nitrofluorescein is expected to be significantly lower in acidic conditions.
Table 2: Estimated Effect of Temperature on 6-Nitrofluorescein Fluorescence Intensity
| Temperature (°C) | Relative Fluorescence Intensity (%) |
| 20 | 100% |
| 25 | ~95% |
| 30 | ~90% |
| 37 | ~85% |
| 45 | ~75% |
Note: This table illustrates the general trend of decreasing fluorescence with increasing temperature due to thermal quenching.
Experimental Protocols
Protocol: Measuring Intracellular Esterase Activity
This protocol provides a general workflow for measuring intracellular esterase activity using this compound in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in PBS or cell culture medium to the desired final concentration (typically in the low micromolar range). It is recommended to perform a concentration titration to determine the optimal concentration for your cell type.
-
-
Cell Treatment (Optional): If testing the effect of a compound on esterase activity, treat the cells with the compound for the desired time.
-
Loading with this compound:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the this compound working solution to each well.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 15-60 minutes), protected from light. The optimal incubation time should be determined experimentally.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 6-nitrofluorescein (consult the manufacturer's specifications, but typically around 490 nm for excitation and 520 nm for emission).
-
Visualizations
Caption: Experimental workflow for measuring intracellular esterase activity.
Caption: Factors influencing this compound fluorescence.
References
- 1. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: 6-Nitrofluorescein Diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with 6-Nitrofluorescein diacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (6-NFDA) is a cell-permeable compound that is a substrate for intracellular esterases. Upon entering viable cells, the diacetate groups are cleaved by these enzymes, producing the fluorescent molecule 6-nitrofluorescein. This mechanism allows for the assessment of enzymatic activity and cell membrane integrity, making it a tool for measuring cell viability and cytotoxicity. It is an intermediate in the synthesis of other fluorescent probes like 6-aminofluorescein and fluorescein-6-isothiocyanate (FITC).[1]
Q2: In which solvents is this compound soluble?
Based on available data, this compound is soluble in organic solvents such as chloroform, dichloromethane, and methanol.[1] For analogous compounds like fluorescein diacetate (FDA) and 5(6)-carboxyfluorescein diacetate (CFDA), solubility is well-established in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is recommended to prepare concentrated stock solutions in anhydrous DMSO or DMF.
Q3: How should I prepare and store stock solutions of this compound?
It is crucial to use high-purity, anhydrous solvents such as DMSO or DMF to prepare stock solutions, as the presence of water can lead to hydrolysis of the diacetate groups.[3] Stock solutions should be prepared at a concentration of 1-10 mM, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C, protected from light.[4] The stability of stock solutions is dependent on the purity of the solvent and storage conditions.[3]
Q4: Why am I observing high background fluorescence in my assay?
High background fluorescence can be caused by the spontaneous hydrolysis of this compound in the experimental buffer or by the presence of esterases in the serum of the cell culture medium. To mitigate this, always prepare fresh working solutions from a frozen stock. Additionally, perform cell washes with a serum-free medium or phosphate-buffered saline (PBS) before adding the 6-NFDA solution.
Q5: My cells are not showing any fluorescence after incubation with this compound. What could be the issue?
Several factors could lead to a lack of fluorescence:
-
Cell health: The cells may not be viable or may have low intracellular esterase activity.
-
Compound degradation: The 6-NFDA may have hydrolyzed prior to the experiment. Ensure that stock solutions are properly stored and that working solutions are freshly prepared.
-
Incorrect filter sets: Verify that the excitation and emission wavelengths used for fluorescence detection are appropriate for the hydrolyzed product, 6-nitrofluorescein. The spectral properties will be similar to fluorescein, with excitation around 490 nm and emission around 520 nm.[4]
-
pH of the medium: The fluorescence of fluorescein derivatives is pH-sensitive. Ensure the pH of your buffer is within the optimal range for fluorescence (typically pH > 7).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of 6-NFDA in aqueous buffer | Low solubility of the compound in aqueous solutions. | Prepare a concentrated stock solution in anhydrous DMSO or DMF. For the working solution, dilute the stock solution in your aqueous buffer immediately before use and ensure thorough mixing. The final concentration of the organic solvent in the working solution should be kept low (typically <1%) to avoid solvent-induced cytotoxicity. |
| Inconsistent or non-reproducible results | 1. Degradation of 6-NFDA stock solution due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).2. Variation in cell number or health between experiments.3. Inconsistent incubation times. | 1. Aliquot stock solutions into single-use vials and store at -20°C, protected from light. Use a fresh aliquot for each experiment.2. Ensure accurate cell counting and seeding. Use cells from a consistent passage number and assess cell viability before starting the experiment.3. Standardize all incubation times precisely. |
| Low fluorescence signal | 1. Insufficient intracellular esterase activity.2. Low concentration of 6-NFDA.3. Sub-optimal pH of the imaging buffer.4. Efflux of the fluorescent product from the cells. | 1. Increase the incubation time or use a positive control with known high esterase activity.2. Optimize the working concentration of 6-NFDA for your specific cell type.3. Ensure the buffer pH is neutral to slightly alkaline (pH 7.2-7.6) for optimal fluorescence.[5]4. Some cell types actively transport fluorescein out of the cell. An ATP-dependent transport inhibitor can be used to enhance the signal. |
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| This compound | Chloroform, Dichloromethane, Methanol | Soluble (qualitative)[1] |
| Fluorescein diacetate (FDA) | DMSO | Soluble (qualitative) |
| Acetone | 25 mg/mL | |
| Ethanol | 0.3% (slightly soluble) | |
| Water | 0.1% (slightly soluble) | |
| 5(6)-Carboxyfluorescein diacetate (CFDA) | DMSO | ~30 mg/mL[2] |
| DMF | ~50 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (MW: 461.38 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.61 mg of this compound.
-
Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: General Cell Viability Assay using this compound
-
Materials:
-
Cells cultured in a multi-well plate
-
10 mM 6-NFDA stock solution in anhydrous DMSO
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Prepare a fresh working solution of 6-NFDA by diluting the 10 mM stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Remove the cell culture medium from the wells.
-
Wash the cells twice with PBS to remove any residual medium and serum.
-
Add the 6-NFDA working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm) or visualize the cells using a fluorescence microscope with a suitable filter set.
-
Visualizations
Caption: Experimental workflow for preparing 6-NFDA and performing a cell viability assay.
Caption: Mechanism of this compound activation in viable cells.
References
- 1. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells [mdpi.com]
cytotoxicity of 6-Nitrofluorescein diacetate and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential cytotoxicity of 6-Nitrofluorescein diacetate (6-NFDA) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-NFDA) and how does it work?
A1: this compound (6-NFDA) is a cell-permeable fluorescent probe. Its diacetate groups render the molecule non-fluorescent and allow it to easily cross the membranes of living cells. Once inside a viable cell, intracellular esterase enzymes cleave the diacetate groups, converting 6-NFDA into the fluorescent molecule 6-nitrofluorescein. This fluorescent product is retained within cells that have intact membranes, allowing for the identification and analysis of live cells.
Q2: What are the primary causes of 6-NFDA cytotoxicity?
A2: The cytotoxicity of 6-NFDA and other fluorescein derivatives can stem from several factors:
-
Phototoxicity: Upon excitation by light, intracellular fluorescein molecules can generate reactive oxygen species (ROS), which can induce cellular stress, damage cellular components, and lead to cell death.[1]
-
Intrinsic Compound Toxicity: The chemical structure of 6-NFDA, particularly the nitro group, may contribute to cytotoxicity. Nitroaromatic compounds have been shown to induce cellular stress and ROS production in some biological systems.[2][3]
-
High Concentrations: Like many fluorescent probes, high concentrations of 6-NFDA can be toxic to cells. It is crucial to determine the optimal, lowest effective concentration for each cell type and experimental condition.
-
Solvent Toxicity: The solvent used to dissolve 6-NFDA, typically dimethyl sulfoxide (DMSO), can be toxic to cells at certain concentrations. It is important to use a final DMSO concentration that is well-tolerated by the cells (usually below 0.5%).
Q3: Are there less cytotoxic alternatives to 6-NFDA?
A3: Yes, several alternatives with potentially lower cytotoxicity are available, depending on the specific application. These include other fluorescein derivatives with different substitutions, as well as fluorescent probes from other chemical classes. The choice of an alternative should be based on the experimental requirements, such as the desired excitation/emission wavelengths and the cell type being studied. It is always recommended to perform a literature search for the most current and appropriate probes for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed after loading with 6-NFDA. | 1. Concentration of 6-NFDA is too high. 2. Phototoxicity due to excessive light exposure. 3. Incubation time is too long. 4. High concentration of the solvent (e.g., DMSO). 5. Cells are particularly sensitive to the probe. | 1. Perform a concentration titration to determine the lowest effective concentration. Start with a range of concentrations (e.g., 10 nM to 10 µM) to find the optimal balance between signal intensity and cell viability.2. Minimize light exposure during and after staining. Use neutral density filters, reduce excitation light intensity, and limit the duration of imaging. Keep stained cells in the dark as much as possible.3. Optimize the incubation time. Test shorter incubation periods to see if cytotoxicity is reduced while maintaining an adequate fluorescent signal.4. Ensure the final solvent concentration is non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%. Prepare a vehicle control (solvent without the probe) to assess solvent toxicity.5. Consider using a less cytotoxic alternative probe. If optimizing conditions does not resolve the issue, explore other fluorescent viability dyes. |
| Weak or no fluorescent signal in viable cells. | 1. Concentration of 6-NFDA is too low. 2. Insufficient incubation time. 3. Low esterase activity in the cells. 4. Incorrect filter sets or imaging parameters. 5. Degradation of the 6-NFDA stock solution. | 1. Increase the concentration of 6-NFDA. Refer to your concentration titration experiment to select a higher, non-toxic concentration.2. Increase the incubation time. Allow more time for the probe to be taken up and processed by the cells.3. Some cell types may have lower endogenous esterase activity. You may need to use a higher concentration of 6-NFDA or a different type of viability probe.4. Verify that the excitation and emission settings on your instrument are appropriate for 6-nitrofluorescein. 5. Prepare a fresh stock solution of 6-NFDA. Fluorescent probes can degrade over time, especially if not stored properly. |
| High background fluorescence. | 1. Incomplete removal of extracellular 6-NFDA. 2. Presence of dead cells releasing the fluorescent product. 3. Autofluorescence from cells or medium. | 1. Wash the cells thoroughly with fresh, pre-warmed medium after incubation with 6-NFDA. 2. Use a dead cell stain with a different emission spectrum to distinguish between live and dead cells. This will help to exclude the signal from compromised cells.3. Image an unstained control sample to assess the level of autofluorescence. If necessary, use imaging software to subtract the background signal. |
Quantitative Data
Table 1: General Guidance for Determining Optimal 6-NFDA Concentration
| Parameter | Recommendation | Rationale |
| Concentration Range for Titration | 10 nM - 10 µM | To identify the lowest concentration that provides a robust signal without inducing significant cytotoxicity. |
| Incubation Time | 15 - 60 minutes | To allow for sufficient uptake and enzymatic conversion while minimizing time-dependent toxic effects. |
| Cell Type | Varies | Different cell lines exhibit varying sensitivities to fluorescent probes. |
| Cytotoxicity Assessment | Perform a parallel viability assay (e.g., trypan blue exclusion, Annexin V/PI staining) | To quantify the cytotoxic effect of 6-NFDA at different concentrations. |
Experimental Protocols
Protocol for Determining the Optimal Working Concentration of 6-NFDA
This protocol outlines the steps to determine the optimal, non-toxic concentration of 6-NFDA for your specific cell type.
Materials:
-
This compound (6-NFDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence microscope or plate reader
-
Reagents for a standard cytotoxicity assay (e.g., Trypan Blue, Annexin V/PI kit)
Procedure:
-
Prepare a 10 mM stock solution of 6-NFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Seed your cells in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight.
-
Prepare a series of working solutions of 6-NFDA in pre-warmed complete culture medium. A typical concentration range to test is 10 nM, 100 nM, 1 µM, 5 µM, and 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest 6-NFDA concentration).
-
Remove the culture medium from the cells and replace it with the 6-NFDA working solutions or the vehicle control.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C, protected from light.
-
Wash the cells twice with pre-warmed PBS to remove any extracellular probe.
-
Add fresh, pre-warmed medium to the wells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for 6-nitrofluorescein or measure the fluorescence intensity using a plate reader.
-
In a parallel plate , treat the cells with the same concentrations of 6-NFDA and the vehicle control.
-
Assess cell viability using a standard cytotoxicity assay (e.g., count viable and non-viable cells using trypan blue exclusion or perform Annexin V/PI staining followed by flow cytometry).
-
Analyze the data. Determine the lowest concentration of 6-NFDA that provides a strong fluorescent signal with minimal impact on cell viability.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of 6-NFDA.
References
- 1. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol modifications for specific cell types with 6-Nitrofluorescein diacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 6-Nitrofluorescein diacetate and structurally similar compounds like Fluorescein Diacetate (FDA) and 6-Carboxyfluorescein Diacetate (6-CFDA) for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for fluorescein diacetate-based probes?
A1: Fluorescein diacetate (FDA) and its derivatives are non-fluorescent, cell-permeant molecules. Once inside a living cell, intracellular esterase enzymes cleave the diacetate groups, converting the molecule into fluorescein (or a fluorescein derivative), which is highly fluorescent. This fluorescent product accumulates in cells with intact membranes, allowing for the identification of viable cells.[1][2][3] Dead cells with compromised membranes cannot retain the fluorescent product and therefore do not fluoresce.[2]
Q2: What is the difference between Fluorescein Diacetate (FDA), 6-Carboxyfluorescein Diacetate (6-CFDA), and this compound?
A2: While all are based on the fluorescein core and rely on esterase activity for fluorescence, they have different properties:
-
Fluorescein Diacetate (FDA): The basic compound for cell viability staining. A potential issue is the leakage of the hydrolyzed fluorescein from the cells.[4]
-
6-Carboxyfluorescein Diacetate (6-CFDA): The addition of a carboxyl group results in a more negatively charged molecule after hydrolysis. This additional charge helps in better retention of the dye within the cells compared to FDA.[5]
-
This compound: This is a less common derivative. While it likely functions similarly, specific protocols and troubleshooting may vary. The "nitro" group may alter the fluorescent properties or cell permeability of the final product.
Q3: What are the recommended excitation and emission wavelengths for detection?
A3: For the hydrolyzed product (fluorescein or its derivatives), the typical excitation maximum is around 488-495 nm, and the emission maximum is around 519-530 nm.[4][6]
Q4: Can I use these probes for both suspension and adherent cells?
A4: Yes, these probes can be used for both suspension and adherent cells. For adherent cells, staining can be performed directly in the culture plate. Ensure to wash the cells with a serum-free medium or PBS before adding the dye solution to remove any extracellular esterases that may be present in the serum.[7]
Q5: How should I prepare and store the stock solution?
A5: A stock solution is typically prepared by dissolving the diacetate compound in anhydrous dimethyl sulfoxide (DMSO).[8][9] This stock solution should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture to prevent degradation and hydrolysis.[8][9] Avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Hydrolysis of the probe in the medium due to serum esterases or spontaneous hydrolysis.[7] 2. Dye concentration is too high. | 1. Wash cells with serum-free medium or PBS before staining.[7] Prepare the working solution fresh. 2. Titrate the probe concentration to find the optimal balance between signal and background. |
| No or Weak Staining | 1. Low esterase activity in the specific cell type. 2. Inadequate incubation time. 3. Probe concentration is too low. 4. The target protein is not accessible. | 1. Increase the incubation time or the probe concentration. 2. Optimize the incubation period for your specific cell type. 3. Perform a concentration titration to determine the optimal working concentration.[10] 4. Ensure the cell membrane is permeable to the probe. For intracellular targets, permeabilization might be necessary, though this would compromise viability assays.[11] |
| Uneven or Patchy Staining | 1. Inadequate permeabilization (if applicable for fixed cells). 2. Uneven distribution of the staining solution. | 1. Optimize the permeabilization step if not performing a viability assay.[11] 2. Ensure the cell monolayer is completely and evenly covered with the staining solution. Gentle agitation during incubation can help.[11] |
| Rapid Signal Loss (Photobleaching) | 1. Fluorescein is susceptible to photobleaching upon prolonged exposure to excitation light.[7] | 1. Minimize the exposure of stained cells to the excitation light source. 2. Use an anti-fade mounting medium if imaging fixed cells.[10] |
| Dye Leakage from Cells | 1. The hydrolyzed fluorescein product can leak from viable cells over time.[7] | 1. Analyze the samples promptly after staining.[7] 2. Consider using 6-CFDA for better retention compared to FDA.[5] |
| Inconsistent Results Between Experiments | 1. Variability in cell density or health. 2. Inconsistent incubation times or temperatures. 3. Degradation of the stock solution. | 1. Ensure consistent cell seeding density and use healthy, actively growing cells. 2. Standardize all incubation steps. 3. Use fresh aliquots of the stock solution for each experiment. |
Experimental Protocols
General Protocol for Staining with Fluorescein Diacetate (FDA) or 6-Carboxyfluorescein Diacetate (6-CFDA)
This is a general protocol that should be optimized for specific cell types and experimental conditions.
1. Reagent Preparation:
-
Stock Solution (1-10 mM): Prepare a stock solution by dissolving the fluorescein diacetate compound in anhydrous DMSO.[8] For example, to make a 10 mM stock solution of 6-CFDA (MW: 460.39), dissolve 4.6 mg in 1 mL of DMSO.
-
Working Solution (1-20 µM): On the day of the experiment, dilute the stock solution in a serum-free medium or Phosphate-Buffered Saline (PBS) to the desired final working concentration.[8][9] The optimal concentration can vary between cell types and should be determined empirically.
2. Cell Preparation:
-
Suspension Cells: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in a pre-warmed, serum-free medium or PBS.[8]
-
Adherent Cells: Grow cells on coverslips or in culture plates. Before staining, gently wash the cells once with pre-warmed, serum-free medium or PBS to remove any residual serum.[7]
3. Staining:
-
Add the working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[4][8] The optimal incubation time may vary.
4. Washing:
-
Suspension Cells: Stop the staining reaction by adding 4-5 volumes of cold complete cell culture medium (containing Fetal Bovine Serum - FBS). Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in fresh medium. Repeat the wash step twice.[8]
-
Adherent Cells: Gently aspirate the staining solution and wash the cells once or twice with PBS.[7]
5. Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., PBS with 1% FBS for flow cytometry).[8]
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer with excitation at ~490 nm and emission at ~520 nm.[9]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 10 mM in DMSO | Store at -20°C in single-use aliquots, protected from light.[8][9] |
| Working Solution Concentration | 1 - 20 µM | Optimal concentration is cell-type dependent and should be titrated.[8][9] |
| Incubation Time | 15 - 30 minutes | May need optimization for cells with low esterase activity.[4][8] |
| Incubation Temperature | 37°C | Can also be performed at room temperature, but reaction rates will be slower.[7] |
| Excitation Wavelength | ~488 - 495 nm | |
| Emission Wavelength | ~519 - 530 nm |
Visualizations
Caption: Mechanism of this compound intracellular activation.
Caption: General experimental workflow for cell staining.
References
- 1. ila.ilsl.br [ila.ilsl.br]
- 2. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 3. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 4. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. biotium.com [biotium.com]
- 11. creative-bioarray.com [creative-bioarray.com]
dealing with rapid signal loss after 6-Nitrofluorescein diacetate staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing rapid signal loss after staining with 6-Nitrofluorescein diacetate.
Troubleshooting Guide: Rapid Signal Loss
Rapid fading of the fluorescent signal is a common issue when working with fluorescein-based dyes, a phenomenon known as photobleaching. This guide provides a systematic approach to diagnosing and mitigating this problem.
Problem: The fluorescent signal is initially bright but fades quickly upon illumination.
This is the classic sign of photobleaching, the photochemical destruction of the fluorophore.[1] Follow these steps to address the issue:
Step 1: Minimize Light Exposure
The most effective way to reduce photobleaching is to limit the sample's exposure to high-intensity excitation light.[2]
-
Reduce Excitation Intensity: Lower the laser power or use neutral density (ND) filters to decrease the intensity of the illumination source.[3] Use the lowest light intensity that still provides a sufficient signal-to-noise ratio.
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image. Modern sensitive cameras can often produce high-quality images with very short exposure times.[3]
-
Limit Illumination to Acquisition: Use the shutter to only expose the sample to light when actively acquiring an image. For focusing, use a lower light intensity or a different, non-critical area of the sample.[3]
Step 2: Optimize Your Imaging Medium
The chemical environment of the fluorophore plays a crucial role in its stability.
-
Use an Antifade Mounting Medium: Mount your samples in a medium containing antifade reagents. These reagents work by scavenging reactive oxygen species that cause photobleaching.[3][4] Commercial antifade reagents like ProLong™ Gold, and VECTASHIELD® are highly effective.[5][6] Alternatively, you can prepare your own.
Step 3: Re-evaluate Your Staining Protocol
Suboptimal staining can lead to a weaker initial signal, making photobleaching appear more pronounced.
-
Ensure Optimal Dye Concentration: While a higher dye concentration might seem better, it can sometimes lead to self-quenching and faster photobleaching. Titrate your this compound concentration to find the lowest effective concentration.
-
Check Cell Health: The enzymatic conversion of this compound to its fluorescent form depends on intracellular esterases. Ensure your cells are healthy and metabolically active at the time of staining.[7]
Step 4: Consider the Fluorophore's Properties
Fluorescein-based dyes are known to be susceptible to photobleaching.[8]
-
Alternative Fluorophores: If photobleaching remains a significant issue, consider using a more photostable dye for your application if possible. Dyes like the Alexa Fluor™ series are known for their enhanced photostability compared to traditional fluorescein derivatives.[8]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, non-fluorescent compound. Once it crosses the cell membrane into a live cell, intracellular esterases cleave the diacetate groups, converting it into the highly fluorescent 6-Nitrofluorescein. This mechanism makes it a useful tool for assessing cell viability and esterase activity.[7][9]
Q2: How can I distinguish between photobleaching and other issues like poor staining?
A2: If the signal is bright initially and then fades during observation, photobleaching is the likely cause. If the signal is weak from the very beginning, the problem might be related to inefficient staining, low esterase activity in the cells, or incorrect filter sets on the microscope. To confirm, you can move to a fresh, un-imaged area of your sample; if the signal is bright and then fades, photobleaching is the culprit.[3]
Q3: Can the nitro group on this compound affect its fluorescence and photostability?
A3: Yes, the nitro group (-NO2) is a strong electron-withdrawing group that can influence the photophysical properties of a fluorophore. Often, nitro groups can act as fluorescence quenchers and may decrease the overall photostability of the molecule through processes like photoinduced electron transfer (PET).[10][11] This may make 6-Nitrofluorescein more susceptible to photobleaching compared to standard fluorescein.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching. They are typically reactive oxygen species (ROS) scavengers. During fluorescence excitation, ROS are generated and can chemically destroy the fluorophore. Antifade agents neutralize these ROS, thereby extending the fluorescent signal.[4] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[4]
Data Presentation
Table 1: Comparison of Common Antifade Reagents for Fluorescein
| Antifade Reagent | Key Characteristics | Considerations |
| Vectashield® | Offers excellent antifading properties for fluorescein. | May cause a slight reduction in initial fluorescence intensity.[12] |
| ProLong™ Gold | Provides strong photobleaching protection and is a hardening mountant. | Ideal for long-term storage of slides.[6] |
| n-Propyl gallate (NPG) | A widely used antifade compound that is also suitable for live-cell imaging. | Can have anti-apoptotic properties which might interfere with some biological studies.[4] |
| DABCO | Less toxic than PPD and suitable for live-cell imaging. | Generally less effective at preventing fading compared to PPD.[4] |
| p-Phenylenediamine (PPD) | One of the most effective antifading agents. | Can be toxic and may react with certain other dyes.[4] |
Table 2: Half-life of Fluorescein in Different Mounting Media
| Mounting Medium | Fluorescein Half-life (seconds) |
| 90% glycerol in PBS (pH 8.5) | 9 |
| Vectashield® | 96 |
Data from a study on fluorescein, which is the fluorescent product of hydrolyzed this compound. The half-life is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.[12]
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cells
-
Live-cell imaging medium (phenol red-free)
-
Antifade reagent for live-cell imaging (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -20°C, protected from light.
-
Cell Preparation: Culture your cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Ensure the cells are healthy and at an appropriate confluency.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free medium or PBS. The optimal concentration should be determined empirically.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with warm live-cell imaging medium to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation/Emission: ~494/521 nm). If prolonged imaging is required, consider using a live-cell antifade reagent in the imaging medium.
Protocol 2: Preparation of n-Propyl Gallate Antifade Mounting Medium
Materials:
-
10X PBS stock solution
-
Glycerol (ACS grade)
-
n-propyl gallate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO.
-
To prepare the final mounting medium, mix 1 part 10X PBS with 9 parts glycerol.
-
While stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution.
-
Aliquot and store at -20°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for rapid signal loss.
References
- 1. New Advances in the Exploration of Esterases with PET and Fluorescent Probes [mdpi.com]
- 2. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ibidi.com [ibidi.com]
- 5. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [ccspublishing.org.cn]
- 11. Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing pH Measurement Accuracy with 6-Nitrofluorescein Diacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring pH using 6-Nitrofluorescein diacetate.
Frequently Asked Questions (FAQs)
1. How does this compound work as a pH indicator?
This compound is a cell-permeable, non-fluorescent compound. Once it crosses the cell membrane into the cytosol, intracellular esterase enzymes cleave the acetate groups.[1][2] This hydrolysis reaction releases the fluorescent molecule, 6-Nitrofluorescein. The fluorescence intensity of 6-Nitrofluorescein is pH-dependent, allowing for the measurement of intracellular pH.[3]
2. What is the underlying principle of pH measurement using 6-Nitrofluorescein?
The fluorescence of fluorescein and its derivatives is sensitive to the surrounding pH. The different ionic forms of the molecule that exist at various pH levels have distinct absorption and fluorescence properties. Generally, the dianionic form, which is more prevalent at neutral to alkaline pH, is highly fluorescent. As the pH becomes more acidic, the proportion of monoanionic, neutral, and cationic forms increases, leading to a decrease in fluorescence intensity. By correlating the measured fluorescence intensity to a calibrated pH curve, the intracellular pH can be determined.
3. What is the pKa of 6-Nitrofluorescein and what is its optimal pH range?
While the precise pKa of the 6-nitro isomer of fluorescein is not extensively documented in publicly available literature, the presence of an electron-withdrawing nitro group is expected to lower the pKa compared to the parent fluorescein molecule (pKa ≈ 6.4). For comparison, the pKa of 4,5-dinitrofluorescein has been reported to be 5.4.[3] Therefore, 6-Nitrofluorescein is likely most sensitive in the slightly acidic to neutral pH range. It is crucial to determine the pKa experimentally under your specific conditions to ensure measurement accuracy.
4. How do I prepare a stock solution of this compound?
This compound is typically dissolved in a dry, high-quality anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, usually at a concentration of 1 to 10 mM. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store the stock solution at -20°C, protected from light.
5. How are cells loaded with this compound?
Cells are typically incubated with a working solution of this compound (usually in the low micromolar range) in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 15 to 60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type to ensure sufficient intracellular fluorescence without causing cytotoxicity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Fluorescence Signal | 1. Inadequate Hydrolysis: Insufficient intracellular esterase activity. 2. Poor Dye Loading: Suboptimal dye concentration or incubation time. 3. Incorrect Filter Sets: Excitation and emission wavelengths do not match the spectral properties of 6-Nitrofluorescein. 4. Cell Death: The cells are not viable and therefore lack active esterases. 5. Acidic Intracellular pH: The intracellular environment is too acidic, quenching the fluorescence. | 1. Verify Esterase Activity: Use a positive control with a known substrate for esterases. 2. Optimize Loading: Perform a concentration and time course experiment to determine the optimal loading conditions for your specific cell type. 3. Check Instrument Settings: Ensure you are using the appropriate filter sets for fluorescein-based dyes (Excitation ~490 nm, Emission ~520 nm). 4. Assess Cell Viability: Use a viability stain (e.g., propidium iodide) to confirm that the cells are healthy. 5. Perform a Calibration: Check the fluorescence intensity in buffers of known pH to confirm the probe's responsiveness. |
| High Background Fluorescence | 1. Extracellular Dye: Incomplete removal of the this compound from the extracellular medium. 2. Serum in Loading Medium: Esterases present in serum can hydrolyze the dye extracellularly. 3. Autofluorescence: Cells or medium components have intrinsic fluorescence. | 1. Thorough Washing: Wash the cells multiple times with fresh, pre-warmed buffer after loading to remove any extracellular dye. 2. Use Serum-Free Medium: Always use a serum-free medium for loading the dye. 3. Include Unstained Controls: Analyze an unstained cell sample to determine the level of autofluorescence and subtract it from your measurements. |
| Inaccurate or Inconsistent pH Readings | 1. Incorrect Calibration: The calibration curve is not accurate for the experimental conditions. 2. Dye Leakage: The hydrolyzed probe is leaking out of the cells. 3. Photobleaching: The fluorescent signal is decreasing due to light-induced damage. 4. Temperature Fluctuations: pH is temperature-dependent, and inconsistent temperatures can affect readings. | 1. Perform In Situ Calibration: Calibrate the dye's fluorescence response inside the cells using buffers of known pH in the presence of an ionophore like nigericin. 2. Use a Leakage Inhibitor: Consider using probenecid, an anion-exchange transport inhibitor, to reduce dye leakage. 3. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if necessary. 4. Maintain Constant Temperature: Ensure that both the calibration and the experiment are performed at the same, stable temperature. |
| Signal Varies Between Experiments | 1. Inconsistent Cell Density: Different numbers of cells will result in varying overall fluorescence. 2. Variable Dye Loading: Inconsistent loading times or concentrations. 3. Stock Solution Degradation: The this compound stock solution may have degraded due to moisture or light exposure. | 1. Normalize to Cell Number: Normalize the fluorescence signal to the cell number or protein concentration. 2. Standardize Protocol: Strictly adhere to the optimized loading protocol for all experiments. 3. Prepare Fresh Aliquots: Use fresh aliquots of the stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes key photophysical properties of 5(6)-Nitrofluorescein, which is often commercially available as a mixture of the 5- and 6-isomers. Data for the parent molecule, fluorescein, is provided for comparison.
| Property | 5(6)-Nitrofluorescein | Fluorescein |
| Excitation Maximum (nm) | ~495 | ~490 |
| Emission Maximum (nm) | ~517 | ~515 |
| Fluorescence Quantum Yield (Φf) | 0.030 (in EtOH) | 0.9 (in basic aqueous solution) |
| pKa | Estimated to be lower than fluorescein's pKa of ~6.4 | ~6.4 |
Note: The fluorescence quantum yield is highly dependent on the solvent and pH.
Experimental Protocols
Key Experiment: In Situ Calibration of Intracellular pH
This protocol allows for the accurate determination of intracellular pH by relating the fluorescence intensity of 6-Nitrofluorescein to a standard curve generated within the cells.
Materials:
-
Cells loaded with this compound
-
Calibration Buffers: A series of buffers with known pH values (e.g., from pH 5.5 to 7.5) containing a high concentration of potassium (e.g., 120-140 mM KCl).
-
Nigericin stock solution (e.g., 10 mM in ethanol). Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.
Procedure:
-
Load the cells with this compound as previously described and wash to remove extracellular dye.
-
Resuspend the cells in the first calibration buffer (e.g., pH 5.5).
-
Add nigericin to a final concentration of 5-10 µM.
-
Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for 6-Nitrofluorescein.
-
Repeat steps 2-5 for each of the calibration buffers with different pH values.
-
Plot the fluorescence intensity as a function of the buffer pH to generate a calibration curve.
-
To measure the intracellular pH of your experimental samples, load the cells with the dye, wash, and measure the fluorescence intensity.
-
Determine the intracellular pH by interpolating the fluorescence intensity of your sample on the generated calibration curve.
Visualizations
Caption: Experimental workflow for intracellular pH measurement.
References
Technical Support Center: Quantifying Enzyme Kinetics with 6-Nitrofluorescein Diacetate
Welcome to the technical support center for the use of 6-Nitrofluorescein diacetate (6-NFDA) in enzyme kinetics studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and to offer clear protocols for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-NFDA) and how is it used in enzyme kinetics?
This compound (6-NFDA) is a non-fluorescent substrate that can be used to measure the activity of various esterase enzymes. In the presence of an esterase, the two acetate groups on the 6-NFDA molecule are cleaved, releasing the highly fluorescent product 6-nitrofluorescein. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for the quantitative determination of enzyme kinetics. This assay is particularly useful in high-throughput screening (HTS) for identifying enzyme inhibitors.
Q2: What is the enzymatic reaction pathway for 6-NFDA?
The enzymatic hydrolysis of 6-NFDA by an esterase results in the sequential removal of the two acetate groups, producing the fluorescent 6-nitrofluorescein.
Q3: What are the key spectral properties of the product, 6-nitrofluorescein?
Understanding the spectral properties of the fluorescent product is crucial for accurate measurement. The excitation and emission maxima of 6-nitrofluorescein are important parameters for setting up fluorescence plate readers or spectrophotometers.
| Property | Value |
| Excitation Maximum | ~495 nm |
| Emission Maximum | ~517 nm |
| Quantum Yield | 0.030 |
Q4: What is non-enzymatic hydrolysis and why is it a concern?
Non-enzymatic hydrolysis, also known as spontaneous or abiotic hydrolysis, is the breakdown of 6-NFDA in the absence of an enzyme. This can be influenced by factors such as pH and the composition of the assay buffer.[1] High rates of non-enzymatic hydrolysis lead to a high background signal, which can mask the true enzymatic activity and reduce the sensitivity of the assay. It is particularly problematic at alkaline pH.
Troubleshooting Guide
Encountering issues during your experiments can be frustrating. This guide addresses common problems and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Non-enzymatic hydrolysis of 6-NFDA: The substrate is degrading spontaneously in the assay buffer.[1]2. Contaminated reagents: Buffer or other assay components may be contaminated with fluorescent compounds or esterases.3. Autofluorescence of test compounds: Compounds being screened may be inherently fluorescent. | 1. Optimize pH: Perform the assay at a lower pH (e.g., pH 7.0-7.4) to minimize spontaneous hydrolysis.[2] Run a no-enzyme control to quantify the rate of non-enzymatic hydrolysis and subtract it from all readings.2. Use fresh, high-purity reagents: Prepare fresh buffers and solutions. Filter sterilize if necessary.3. Screen for compound autofluorescence: Measure the fluorescence of each test compound in the assay buffer without the substrate. |
| Low Signal-to-Noise Ratio | 1. Low enzyme activity: The concentration of the enzyme may be too low.2. Sub-optimal assay conditions: pH, temperature, or buffer composition may not be ideal for the enzyme.3. Inappropriate instrument settings: Incorrect excitation/emission wavelengths or gain settings on the fluorescence reader. | 1. Increase enzyme concentration: Titrate the enzyme to find a concentration that gives a robust signal.2. Optimize assay conditions: Systematically vary pH, temperature, and buffer components to find the optimal conditions for your specific enzyme.3. Consult instrument manual: Ensure that the excitation and emission wavelengths are set correctly for 6-nitrofluorescein (~495 nm and ~517 nm, respectively). Optimize the gain setting to maximize signal without saturating the detector. |
| Inconsistent or Non-reproducible Results | 1. Pipetting errors: Inaccurate or inconsistent dispensing of reagents.2. Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme activity.3. Photobleaching of the fluorescent product: Exposure of the fluorescent product to light for extended periods can lead to a decrease in signal. | 1. Calibrate pipettes regularly: Use properly calibrated pipettes and good pipetting technique.2. Use a temperature-controlled incubator or plate reader: Ensure a stable and consistent temperature throughout the assay.3. Protect from light: Keep plates covered and minimize exposure to ambient light, especially after the addition of the substrate. |
| Assay Interference from Test Compounds | 1. Fluorescence quenching: The test compound absorbs the excitation or emission light of the fluorescent product.2. Inner filter effect: High concentrations of the test compound absorb light at the excitation or emission wavelengths.3. Compound-mediated hydrolysis of 6-NFDA: The test compound directly catalyzes the hydrolysis of the substrate. | 1. Run a quenching control: Measure the fluorescence of a known concentration of 6-nitrofluorescein in the presence and absence of the test compound.2. Keep compound concentrations low: If possible, test compounds at lower concentrations. Mathematical corrections for the inner filter effect can also be applied.3. Test for direct hydrolysis: Incubate the test compound with the substrate in the absence of the enzyme to check for any direct reaction. |
Experimental Protocols
This section provides a general protocol for quantifying esterase activity using 6-NFDA. It is important to optimize this protocol for your specific enzyme and experimental conditions.
Materials:
-
This compound (6-NFDA) stock solution (e.g., 10 mM in DMSO)
-
Esterase enzyme of interest
-
Assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~495 nm and ~517 nm, respectively.
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare the desired concentration of your esterase enzyme in assay buffer. Keep the enzyme on ice.
-
Prepare a working solution of 6-NFDA by diluting the stock solution in the assay buffer to the desired final concentration. It is recommended to prepare this solution fresh for each experiment.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the enzyme solution to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Add assay buffer instead of the enzyme solution to determine the rate of non-enzymatic hydrolysis.
-
No-substrate control: Add assay buffer instead of the substrate solution to measure any background fluorescence from the enzyme or buffer.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the reaction components to reach thermal equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the 6-NFDA working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 15-30 minutes). Use an excitation wavelength of ~495 nm and an emission wavelength of ~517 nm.
-
-
Data Analysis:
-
For each concentration of enzyme and substrate, plot fluorescence intensity versus time.
-
Determine the initial velocity (rate of reaction) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rates of the enzyme-containing wells to correct for non-enzymatic hydrolysis.
-
Plot the corrected initial velocities against the substrate concentration to determine kinetic parameters such as Km and Vmax using Michaelis-Menten analysis.
-
Logical Troubleshooting Flowchart
When encountering unexpected results, a systematic approach to troubleshooting is essential.
References
Validation & Comparative
A Comparative Guide to Intracellular pH Sensing: 6-Nitrofluorescein Diacetate vs. BCECF
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular pH (pHi) is crucial for understanding a myriad of cellular processes. Fluorescent probes are indispensable tools for this purpose. This guide provides a detailed comparison of two fluorescein-based derivatives: the well-established 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and the less characterized 6-Nitrofluorescein diacetate.
While BCECF is a widely used and extensively documented ratiometric pH indicator, this compound's application in pH sensing is not well-established in scientific literature. This guide will present the known properties of BCECF and discuss the potential characteristics of 6-Nitrofluorescein based on available information and the known effects of its chemical modifications.
Quantitative Data Presentation
The following table summarizes the key photophysical properties of BCECF. Data for 6-Nitrofluorescein is largely unavailable in the peer-reviewed literature, and the provided information is based on general knowledge of fluorescein derivatives.
| Property | This compound / 6-Nitrofluorescein | BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) |
| Form Used for Cell Loading | This compound (cell-permeant) | BCECF-AM (cell-permeant acetoxymethyl ester) |
| Active Form | 6-Nitrofluorescein | BCECF |
| pKa | Not available. The electron-withdrawing nitro group is expected to lower the pKa relative to fluorescein (pKa ~6.4), potentially making it suitable for more acidic environments. | ~6.97 - 7.0[1] |
| Excitation Wavelengths (nm) | Not available. Likely to be in a similar range to fluorescein (~490 nm), but the nitro group may cause a spectral shift. | Ratiometric: ~490 nm (pH-sensitive) and ~440 nm (isosbestic point)[2][3] |
| Emission Wavelength (nm) | Not available. Expected to be in the green region of the spectrum, similar to fluorescein (~515-520 nm). | ~535 nm[2][3] |
| Quantum Yield | Not available. The nitro group can potentially lead to fluorescence quenching, resulting in a lower quantum yield compared to BCECF. | High |
| Ratiometric Measurement | Not documented. It is unknown if it possesses an isosbestic point for ratiometric measurements. | Yes, dual-excitation ratiometric dye[4][5] |
Signaling Pathway and Experimental Workflow
The fundamental principle behind the use of these probes involves the passive diffusion of a non-fluorescent, cell-permeant derivative across the cell membrane. Intracellular esterases then cleave the masking groups (acetate or acetoxymethyl esters), releasing the fluorescent, membrane-impermeant form of the dye, which is then trapped within the cell. The fluorescence intensity of the active probe is pH-dependent.
The following diagram outlines a typical experimental workflow for measuring intracellular pH using a fluorescent probe.
Experimental Protocols
Cell Loading with BCECF-AM
This protocol is a standard procedure for loading adherent cells with BCECF-AM.
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dish, 96-well plate) and grow to the desired confluency.
-
Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.
-
Loading Buffer Preparation: Dilute the BCECF-AM stock solution to a final concentration of 2-10 µM in a physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free medium.
-
Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells two to three times with the loading buffer to remove any extracellular dye.
-
Measurement: The cells are now ready for fluorescence measurement. For ratiometric imaging of BCECF, excite the cells at approximately 490 nm and 440 nm, and collect the emission at around 535 nm.
Intracellular pH Calibration
To convert fluorescence ratios to absolute pH values, an in situ calibration is necessary. This is typically achieved by equilibrating the intracellular and extracellular pH using an ionophore like nigericin in a high-potassium buffer.
-
Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0 in 0.2-0.5 pH unit increments). A typical high-potassium calibration buffer contains: 120-140 mM KCl, 20-30 mM NaCl, 1 mM MgCl₂, 20 mM HEPES/MES/PIPES, and 10 µM nigericin.
-
Cell Treatment: After loading the cells with the pH indicator and washing, replace the buffer with the first calibration buffer (e.g., pH 7.0).
-
Fluorescence Measurement: Measure the fluorescence ratio at this known pH.
-
Repeat: Sequentially perfuse the cells with the remaining calibration buffers and record the fluorescence ratio for each pH value.
-
Calibration Curve: Plot the fluorescence ratio as a function of pH to generate a calibration curve.
-
Data Conversion: Use the generated calibration curve to convert the experimental fluorescence ratios from your samples into intracellular pH values.
Comparison and Conclusion
BCECF stands out as the superior choice for intracellular pH measurement due to several key advantages:
-
Well-Characterized: Its photophysical properties, including its pKa and spectral characteristics, are extensively documented in the scientific literature.[1][4][6]
-
Ratiometric Measurement: BCECF allows for ratiometric measurements, which minimizes errors arising from variations in dye concentration, cell path length, photobleaching, and instrument sensitivity.[4][5] This is a significant advantage for quantitative and reproducible pH measurements.
-
Optimal pKa: With a pKa around 7.0, BCECF is highly sensitive to pH changes within the typical physiological range of the cytoplasm (pH 6.8-7.4).[1]
This compound , on the other hand, is not a well-established pH indicator. The lack of available data on its pKa, excitation and emission spectra, and quantum yield makes its use for quantitative pH sensing unreliable. While the nitro group is expected to lower the pKa, which could be advantageous for studying more acidic environments, the potential for fluorescence quenching by the nitro group is a significant concern that could lead to a poor signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openaccess.city.ac.uk [openaccess.city.ac.uk]
Navigating the Landscape of Esterase Substrates: A Comparative Guide to 6-Nitrofluorescein Diacetate and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical step in the development of robust and reliable assays. This guide provides a comprehensive comparison of 6-Nitrofluorescein diacetate and its alternatives as substrates for esterase enzymes, with a focus on experimental data and detailed protocols to aid in the validation process.
While direct and specific validation data for this compound as an enzyme substrate is not extensively available in current literature, its structural similarity to the widely characterized Fluorescein diacetate (FDA) allows for logical inference of its probable function and enzymatic targets. This guide will therefore leverage the wealth of information on FDA and its alternatives to provide a framework for the validation of this compound.
Introduction to Fluorescent Esterase Substrates
Fluorescein diacetate (FDA) and its derivatives are non-fluorescent molecules that can freely diffuse across cell membranes. Once inside a cell, they are hydrolyzed by intracellular esterases, a broad class of enzymes that includes carboxylesterases, lipases, and proteases, to produce the highly fluorescent compound fluorescein.[1][2][3][4] This principle forms the basis of numerous assays for measuring cell viability and total microbial activity.[5][6] The addition of a nitro group to the fluorescein backbone, creating this compound, is expected to modulate its spectral properties and potentially its substrate specificity, making its validation a topic of interest.
Key Enzymatic Players: Carboxylesterases
Carboxylesterases (CEs) are a superfamily of serine hydrolases responsible for the hydrolysis of a wide array of ester-containing endogenous and exogenous compounds.[7][8] In humans, two major carboxylesterases, hCE1 and hCE2, play significant roles in drug metabolism.[7] These enzymes exhibit broad and sometimes overlapping substrate specificities. Generally, hCE1 preferentially hydrolyzes substrates with small alcohol moieties and larger acyl groups, while hCE2 favors substrates with larger alcohol groups and smaller acyl moieties.[9][10] Fluorescein diacetate has been identified as a probe substrate for human carboxylesterase 2 (CES2).[11] It is therefore highly probable that this compound also serves as a substrate for carboxylesterases.
Comparative Analysis of Esterase Substrates
The validation of this compound necessitates a comparison with established substrates. The following table summarizes the kinetic parameters of Fluorescein diacetate (FDA) and its carboxylated derivative, carboxyfluorescein diacetate (cFDA), which serves as a relevant comparator.
| Substrate | Enzyme Source | Km | Vmax | kcat | Reference |
| Fluorescein diacetate (FDA) | Saccharomyces cerevisiae cell extract | Not reported (First-order kinetics) | - | 0.33 s-1 (Rate constant K) | [12] |
| Carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extract | 0.29 mM | 12.3 nmol·min-1·mg protein-1 | Not reported | [12] |
Note: The lack of specific kinetic data for this compound highlights the necessity for empirical validation.
Alternative Fluorogenic and Chromogenic Substrates
A variety of alternative substrates are available for the detection of esterase activity. The choice of substrate will depend on the specific application, the enzyme of interest, and the desired detection method (fluorometric or colorimetric).
Table 2: Alternative Esterase Substrates
| Substrate | Detection Method | Notes |
| 2-Nitrophenyl acetate | Colorimetric | |
| α-Naphthyl acetate | Colorimetric | |
| β-Naphthyl acetate | Colorimetric | |
| Indoxyl acetate | Colorimetric/Fluorometric | |
| Resorufin acetate | Fluorometric | |
| 5(6)-Carboxyfluorescein diacetate (cFDA) | Fluorometric | Better intracellular retention than FDA.[13] |
Experimental Protocols for Substrate Validation
The following protocols provide a framework for the validation of this compound as an enzyme substrate.
Protocol 1: General Esterase Activity Assay
This protocol can be adapted for use with purified enzymes, cell lysates, or whole cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Enzyme solution (purified or cell lysate) or cell suspension
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of substrate concentrations.
-
Add a fixed amount of enzyme solution or cell suspension to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (to be determined empirically for the nitro-fluorescein product) over time.
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Cell Viability Assay
This protocol is designed to assess the utility of this compound for determining cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Wash the cells with PBS and resuspend in PBS at a concentration of 1 x 106 cells/mL.
-
Add this compound to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Add PI to a final concentration of 1-5 µg/mL to stain dead cells.
-
Analyze the stained cells by fluorescence microscopy or flow cytometry. Live cells will exhibit green fluorescence, while dead cells will show red fluorescence (if PI is used).
Visualization of Experimental Workflow and Signaling Pathway
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for enzyme kinetics and a generalized signaling pathway where esterase activity is relevant.
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Generalized signaling pathway involving esterase modulation.
Conclusion
The validation of this compound as a specific enzyme substrate requires a systematic approach involving direct comparison with established substrates and detailed kinetic analysis. While specific data for the nitrated compound is currently scarce, the extensive knowledge base for Fluorescein diacetate provides a solid foundation for initiating these validation studies. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to objectively assess the performance of this compound and determine its suitability for their specific research and drug development applications. The potential for the nitro group to alter substrate specificity warrants thorough investigation, which could lead to the development of more selective and sensitive assays for particular esterase subfamilies.
References
- 1. mdpi.com [mdpi.com]
- 2. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-center.berkeley.edu [e3s-center.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. A kinetic study on the enzymatic hydrolysis of fluorescein diacetate and fluorescein-di-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of recombinant human carboxylesterases: fluorescein diacetate as a probe substrate for human carboxylesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Esterase Substrate for the Quantification of Bacterial Viability | AAT Bioquest [aatbio.com]
A Comparative Guide to Fluorescent Probes: Alternatives to 6-Nitrofluorescein Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative fluorescent probes to 6-Nitrofluorescein diacetate, focusing on their application in assessing cell viability, esterase activity, and intracellular pH. While this compound is available, its primary utility is often as a synthetic intermediate rather than a well-characterized fluorescent probe. Data on its performance in cellular assays is scarce. In contrast, several alternative probes offer well-documented, superior performance for these critical biological measurements. This guide will objectively compare the performance of these alternatives, supported by experimental data and detailed protocols.
I. Probes for Cell Viability and Esterase Activity
This compound, like the more common Fluorescein Diacetate (FDA), is a substrate for intracellular esterases. Its use as a viability probe relies on the principle that only cells with intact membranes and active esterases can hydrolyze the diacetate groups, leading to the accumulation of a fluorescent product.
A key performance characteristic of a fluorescent probe is its fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons. Studies on nitro-substituted fluoresceins have shown that they possess a significantly lower fluorescence quantum yield, by more than two orders of magnitude, compared to fluorescein.[1] This suggests that the fluorescent product of this compound would be substantially dimmer than that of Fluorescein Diacetate, a critical consideration for assay sensitivity.
Key Alternatives:
-
Fluorescein Diacetate (FDA): A widely used, cell-permeant probe for assessing cell viability.[2]
-
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE): A derivative of carboxyfluorescein diacetate that offers improved intracellular retention.
Quantitative Performance Comparison
| Property | This compound (Inferred) | Fluorescein Diacetate (FDA) |
| Fluorescence Product | 6-Nitrofluorescein | Fluorescein |
| Fluorescence Quantum Yield (Φf) | Very Low (inferred from nitro-substituted fluoresceins)[1] | High (approx. 0.92 in 0.1 M NaOH) |
| Excitation Max (approx.) | ~490 nm | ~490 nm |
| Emission Max (approx.) | ~520 nm | ~526 nm |
| Cell Permeability | Permeable | Permeable |
| Intracellular Retention | Likely poor, similar to fluorescein | Poor, leaks from cells over time |
Mechanism of Action: Esterase-Based Probes
The fundamental mechanism for these probes involves passive diffusion across the cell membrane followed by enzymatic cleavage.
Mechanism of esterase-activated fluorescent probes.
Experimental Protocol: Cell Viability Assay using FDA
This protocol outlines a general procedure for assessing cell viability using Fluorescein Diacetate (FDA) in conjunction with Propidium Iodide (PI) for distinguishing dead cells.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (FITC for FDA, TRITC for PI)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Staining Solution Preparation: Prepare a fresh working solution of FDA and PI in PBS. A typical final concentration is 1-5 µg/mL for both FDA and PI. Protect the solution from light.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the FDA/PI staining solution to the cells, ensuring complete coverage.
-
-
Incubation: Incubate the cells at room temperature for 5-15 minutes, protected from light.
-
Imaging:
-
Aspirate the staining solution.
-
Wash the cells once with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells under a fluorescence microscope. Live cells will exhibit green fluorescence, while dead cells will show red nuclear staining.
-
II. Probes for Intracellular pH (pHi) Measurement
The measurement of intracellular pH is crucial for understanding numerous cellular processes. Fluorescent probes that exhibit pH-dependent spectral properties are invaluable tools for this purpose.
Key Alternatives:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester): A widely used dual-excitation ratiometric pH indicator.[1][3]
-
SNARF-1 (Seminaphtharhodafluor): A dual-emission ratiometric pH indicator.[3]
Quantitative Performance Comparison
| Property | BCECF | SNARF-1 |
| Measurement Type | Dual-excitation ratiometric | Dual-emission ratiometric |
| pKa (approx.) | 6.98[3] | ~7.5[4] |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.0[4] |
| Excitation Max (pH-sensitive/isosbestic) | ~490 nm / ~440 nm[1] | ~540-568 nm |
| Emission Max | ~535 nm[1] | ~580 nm and ~640 nm |
| Cellular Retention | Good | Good, reported to be better than some other dyes |
| Photostability | Susceptible to photobleaching | Generally considered more photostable than BCECF |
Mechanism of Action: pH-Sensitive Probes
The mechanism of these probes relies on the pH-dependent equilibrium between their protonated and deprotonated forms, which have distinct fluorescence properties.
General mechanism of AM-ester based pH-sensitive probes.
Experimental Protocol: Intracellular pH Measurement using BCECF-AM
This protocol provides a general workflow for loading cells with BCECF-AM and performing ratiometric pH measurements.
Materials:
-
BCECF-AM stock solution (1-5 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
96-well black, clear-bottom imaging plates
-
Fluorescence plate reader or microscope capable of ratiometric measurements
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a BCECF-AM working solution (typically 1-5 µM) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the BCECF-AM working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing:
-
Remove the dye-loading solution.
-
Wash the cells two to three times with HBSS to remove extracellular dye.
-
Add fresh HBSS to the wells for imaging.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an emission wavelength of ~535 nm while alternating excitation between ~490 nm (pH-sensitive) and ~440 nm (isosbestic).
-
The ratio of the fluorescence intensities (F490/F440) is then used to determine the intracellular pH.
-
In Situ Calibration:
For accurate pH determination, an in situ calibration curve should be generated for each cell type and experimental condition. This is typically done using a K⁺/H⁺ ionophore like nigericin in buffers of known pH.
Workflow for in situ pH calibration.
Conclusion
While this compound may have applications as a chemical intermediate, its utility as a fluorescent probe for cell-based assays is limited by a lack of characterization and likely poor fluorescence quantum yield. For robust and sensitive measurements of cell viability, esterase activity, and intracellular pH, researchers are advised to use well-established and thoroughly validated alternatives.
-
For cell viability and esterase activity , Fluorescein Diacetate (FDA) provides a bright and readily available option, although its intracellular retention is a consideration.
-
For intracellular pH measurement , BCECF-AM and SNARF-1 are the preferred choices, offering the significant advantage of ratiometric analysis for more accurate and reliable data. The choice between BCECF-AM and SNARF-1 will depend on the specific pH range of interest and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A kinetic study on the enzymatic hydrolysis of fluorescein diacetate and fluorescein-di-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of fluorescein and rose bengal staining - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Nitrofluorescein Diacetate and Other Nitrofluorescein Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Nitrofluorescein diacetate and other nitrofluorescein derivatives used as fluorescent probes. These compounds are valuable tools in various biological assays, particularly for detecting enzymatic activity, such as that of nitroreductases, which are key biomarkers for hypoxic conditions in tumors. This document outlines their performance characteristics, experimental protocols, and the underlying signaling pathways to aid in the selection of the most appropriate probe for your research needs.
Introduction to Nitrofluorescein-Based Probes
Nitrofluorescein derivatives are fluorogenic probes that typically exist in a non-fluorescent or weakly fluorescent state due to the presence of a nitro group, which acts as a fluorescence quencher.[1] The fundamental principle behind their use as probes lies in the enzymatic reduction of the nitro group to a highly fluorescent amino group. This "turn-on" mechanism provides a direct and quantifiable measure of the activity of specific enzymes, most notably nitroreductases (NTR).[2][3] The diacetate moieties on probes like this compound enhance cell permeability, allowing for the investigation of intracellular enzymatic activity. Once inside the cell, non-specific esterases cleave the acetate groups, trapping the probe within the cell.
Comparative Performance of Nitrofluorescein Derivatives
The selection of an appropriate fluorescent probe is critical for the success of an experiment. The ideal probe exhibits high sensitivity, selectivity, a large Stokes shift to minimize background interference, and good photostability. Below is a comparison of key photophysical and performance characteristics of this compound and other relevant fluorescein derivatives. It is important to note that experimental conditions can significantly influence these parameters.
| Feature | This compound | 5(6)-Nitrofluorescein | Fluorescein |
| Molar Mass ( g/mol ) | 461.38[4] | 377.31 | 332.31 |
| Excitation Wavelength (λex, nm) | ~495 | ~495[5] | ~498[6] |
| Emission Wavelength (λem, nm) | ~517 | ~517[5] | ~517[6] |
| Fluorescence Quantum Yield (Φf) | Not Available | 0.030[5] | 0.925 (in 0.1 N NaOH)[7] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not Available | Not Available | 92,300 (at 500.2 nm in basic ethanol)[8] |
| Stokes Shift (nm) | ~22 | ~22 | ~19 |
| Key Applications | Intermediate in synthesis[9][10], Potential Nitroreductase Probe | Nitroreductase Detection[5] | General Fluorescent Labeling[8] |
Signaling Pathway and Experimental Workflow
The general mechanism for the activation of nitrofluorescein-based probes by nitroreductase and a typical experimental workflow are depicted below.
Caption: Intracellular activation of a nitrofluorescein diacetate probe.
Caption: A generalized workflow for a cell-based nitroreductase assay.
Experimental Protocol: Nitroreductase Activity Assay
This protocol provides a general guideline for measuring nitroreductase activity in cultured cells using a nitrofluorescein-based probe. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound or other suitable nitrofluorescein probe
-
Cultured cells (e.g., cancer cell line known to express nitroreductase under hypoxic conditions)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at a desired density.
-
Allow cells to adhere and grow overnight under standard cell culture conditions (37°C, 5% CO₂).
-
If investigating hypoxia-induced nitroreductase expression, incubate the cells under hypoxic conditions (e.g., 1% O₂) for the desired duration before the assay.
-
-
Probe Preparation:
-
Prepare a stock solution of the nitrofluorescein probe (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to the final working concentration (typically in the range of 1-10 µM).
-
-
Probe Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any extracellular probe.
-
Add fresh, pre-warmed culture medium or PBS to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the fluorescein fluorophore (e.g., λex = 495 nm, λem = 517 nm).
-
Alternatively, visualize and capture images of the cells using a fluorescence microscope with a suitable filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity to the cell number or protein concentration if necessary.
-
Compare the fluorescence signals between different experimental groups (e.g., normoxic vs. hypoxic conditions, control vs. treated cells).
-
Logical Relationships in Probe Selection
The choice of a nitrofluorescein derivative depends on a variety of factors related to the specific experimental goals.
Caption: Decision tree for selecting a suitable nitrofluorescein probe.
Conclusion
This compound and its derivatives are powerful tools for the detection of nitroreductase activity in biological systems. Their "turn-on" fluorescence upon enzymatic reduction offers a sensitive and direct method for studying cellular processes such as hypoxia. While a complete quantitative comparison of all derivatives is challenging due to the limited availability of comprehensive photophysical data in the literature, this guide provides a framework for understanding their mechanism of action and for designing and executing experiments. The choice of the specific probe will ultimately depend on the experimental requirements, including the need for cell permeability and the desired sensitivity. Researchers are encouraged to optimize assay conditions for their specific applications to ensure reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in small molecule fluorescent probes for nitroreductase [ccspublishing.org.cn]
- 4. scbt.com [scbt.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. iscientific.org [iscientific.org]
Cross-Validation of 6-Nitrofluorescein Diacetate for Intracellular Esterase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate 6-Nitrofluorescein diacetate (6-NFDA) with a conventional colorimetric method, the p-nitrophenyl acetate (p-NPA) assay, for the quantification of intracellular esterase activity. This comparison is essential for researchers seeking to validate their 6-NFDA results and for those selecting the most appropriate assay for their experimental needs.
Introduction to Esterase Activity Assays
Intracellular esterases are a diverse group of enzymes that play crucial roles in various cellular processes, including detoxification, lipid metabolism, and signal transduction. The activity of these enzymes is often used as an indicator of cell viability, metabolic activity, and cytotoxicity. This compound is a cell-permeable substrate that, upon hydrolysis by intracellular esterases, yields a highly fluorescent product, allowing for sensitive detection of enzyme activity. To ensure the reliability of data obtained using 6-NFDA, it is imperative to cross-validate the results with an established, alternative method. The p-nitrophenyl acetate assay is a widely used colorimetric method for measuring esterase activity and serves as a suitable comparator.
Principle of Detection
This compound (6-NFDA) Assay
The 6-NFDA assay is based on the enzymatic hydrolysis of a non-fluorescent substrate into a fluorescent product. The cell-permeable 6-NFDA molecule diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the 6-NFDA molecule. This cleavage results in the formation of 6-Nitrofluorescein, a molecule that emits a strong green fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the esterase activity within the cell population.
p-Nitrophenyl Acetate (p-NPA) Assay
The p-NPA assay is a colorimetric method that relies on the enzymatic hydrolysis of p-nitrophenyl acetate to produce a colored product. When p-NPA is hydrolyzed by esterases, it yields p-nitrophenol (pNP) and acetic acid. In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm. The amount of p-nitrophenol produced, and therefore the intensity of the yellow color, is proportional to the esterase activity in the sample.
Data Presentation: A Comparative Analysis
| Feature | This compound (6-NFDA) Assay | p-Nitrophenyl Acetate (p-NPA) Assay |
| Principle | Fluorogenic | Colorimetric |
| Detection | Fluorescence (Excitation: ~485 nm, Emission: ~530 nm) | Absorbance (405 nm) |
| Sensitivity | High | Moderate |
| Dynamic Range | Wide | Moderate |
| Cell Permeability | Yes (suitable for live, intact cells) | No (typically used with cell lysates) |
| High-Throughput | Amenable to microplate-based assays | Amenable to microplate-based assays |
| Advantages | - High sensitivity- Suitable for live-cell imaging and flow cytometry- Real-time measurements possible | - Cost-effective- Simple instrumentation (spectrophotometer)- Well-established method |
| Disadvantages | - Potential for phototoxicity and photobleaching- Fluorescence can be quenched by certain compounds- Requires a fluorescence plate reader or microscope | - Lower sensitivity compared to fluorescent assays- pH-sensitive; requires alkaline conditions for color development- Substrate instability in aqueous solutions |
Experimental Protocols
This compound (6-NFDA) Staining Protocol for Live Cells
-
Reagent Preparation:
-
Prepare a stock solution of 6-NFDA (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in a serum-free cell culture medium or an appropriate buffer (e.g., PBS).
-
-
Cell Preparation:
-
Culture cells in a suitable format (e.g., 96-well plate) to the desired confluency.
-
Wash the cells once with a warm, serum-free medium or PBS to remove any residual serum esterases.
-
-
Staining:
-
Remove the wash buffer and add the 6-NFDA working solution to the cells.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
-
Measurement:
-
After incubation, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Alternatively, visualize the cells using a fluorescence microscope equipped with a suitable filter set.
-
p-Nitrophenyl Acetate (p-NPA) Assay Protocol for Cell Lysates
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 7.4).
-
Substrate Solution: Dissolve p-nitrophenyl acetate in a solvent like acetonitrile or ethanol to make a stock solution (e.g., 100 mM). Immediately before use, dilute the stock solution to the final working concentration (e.g., 1 mM) in the assay buffer. Note that p-NPA is unstable in aqueous solutions.[1]
-
Stop Solution: Prepare a solution to raise the pH and stop the reaction, such as 0.1 M sodium carbonate or sodium hydroxide.
-
p-Nitrophenol Standard Curve: Prepare a series of dilutions of p-nitrophenol in the assay buffer to generate a standard curve for quantifying the amount of product formed.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash them with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including esterases.
-
Determine the protein concentration of the lysate for normalization of esterase activity.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.
-
Add the assay buffer to bring the volume to a desired level.
-
Initiate the reaction by adding the p-NPA working solution to each well.
-
Include a no-enzyme control (lysate buffer instead of lysate) to account for spontaneous substrate hydrolysis.[1]
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the samples.
-
Use the p-nitrophenol standard curve to convert the absorbance values to the concentration of p-nitrophenol produced.
-
Calculate the esterase activity, typically expressed as nmol of p-nitrophenol produced per minute per mg of protein.
-
Mandatory Visualizations
Caption: Mechanism of 6-NFDA for intracellular esterase detection.
Caption: Comparative experimental workflows for 6-NFDA and p-NPA assays.
References
Comparative Guide to the Specificity and Selectivity of 6-Nitrofluorescein Diacetate for Esterase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Nitrofluorescein diacetate (6-NFDA) with other common fluorogenic probes used to measure intracellular esterase activity. The objective is to equip researchers with the necessary data and protocols to make informed decisions when selecting a probe for their specific experimental needs.
Introduction to Fluorogenic Esterase Probes
Fluorogenic esterase substrates are non-fluorescent molecules that become fluorescent upon enzymatic cleavage of ester bonds by intracellular esterases. This "turn-on" fluorescence is a widely used principle for assessing cell viability, cytotoxicity, and enzymatic activity. The ideal probe should exhibit high cell permeability, low background fluorescence, high sensitivity, and, where desired, specificity towards certain esterase subtypes.
This compound (6-NFDA) is a derivative of fluorescein diacetate (FDA). Like its parent molecule, 6-NFDA is cell-permeant and is hydrolyzed by intracellular esterases to produce the fluorescent 6-nitrofluorescein. The nitro group substitution can influence the spectral properties and substrate characteristics of the molecule.
Mechanism of Action and Signaling Pathway
The general mechanism for the activation of fluorescein-based esterase probes is a two-step process. First, the non-polar, non-fluorescent diacetate compound passively diffuses across the cell membrane into the cytoplasm. Second, intracellular esterases hydrolyze the two acetate groups, yielding a polar, fluorescent molecule that is retained within cells with intact membranes.
Navigating the Landscape of Intracellular Esterase Assays: A Guide to Reproducibility and Reliability
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular esterase activity is a cornerstone of cell viability and cytotoxicity testing. While various fluorescent probes have been developed for this purpose, ensuring the reproducibility and reliability of these assays is paramount for generating robust and meaningful data. This guide provides a comparative overview of commonly used esterase-based assays, with a focus on their performance, protocols, and underlying principles.
Initially, this guide intended to focus on the reproducibility and reliability of 6-Nitrofluorescein diacetate (6-NFDA) assays. However, a comprehensive review of available scientific literature revealed a significant lack of specific data, validation studies, and standardized protocols for 6-NFDA. The majority of research has centered on the more established compound, Fluorescein diacetate (FDA), and its own set of challenges, including spontaneous hydrolysis and fluorescence quenching by media components, which can impact reliability.
Given the scarcity of information on 6-NFDA, this guide will instead focus on well-documented and validated alternatives that offer robust performance for assessing intracellular esterase activity and cell viability: Calcein AM, alamarBlue®, and CellTiter-Glo®.
Comparative Analysis of Key Performance Metrics
The choice of a cell viability assay often depends on the specific experimental needs, including cell type, throughput requirements, and the nature of the compounds being tested. The following table summarizes key performance indicators for Calcein AM, alamarBlue®, and CellTiter-Glo® to aid in the selection of the most appropriate assay.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| Calcein AM | Enzymatic conversion of non-fluorescent Calcein AM to fluorescent calcein by intracellular esterases in viable cells. | Fluorescence (Ex/Em: ~490 nm / ~525 nm) | - High sensitivity. - Suitable for microscopy, flow cytometry, and microplate readers. - Allows for multiplexing with other assays. | - Signal can diminish over time due to leakage from cells. - Can be pH sensitive. |
| alamarBlue® (Resazurin) | Reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active cells. | Fluorescence (Ex/Em: ~560 nm / ~590 nm) or Absorbance (570 nm & 600 nm) | - Non-toxic to cells, allowing for continuous monitoring. - Simple "add-and-read" protocol. - High sensitivity and broad dynamic range. | - Can be sensitive to culture media components. - Reduction can be influenced by factors other than cell number. |
| CellTiter-Glo® | Lysis of cells to release ATP, which is used in a luciferase-catalyzed reaction to produce light. | Luminescence | - High sensitivity and wide linear range. - "Glow-type" signal is stable over a long period. - Less prone to interference from colored compounds. | - Lytic assay, preventing further use of the cells. - Requires a luminometer for detection. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedural steps of these assays, the following diagrams are provided in the DOT language.
Calcein AM Assay Workflow
Caption: Experimental workflow for the Calcein AM cell viability assay.
alamarBlue® Assay Workflow
Navigating the Pitfalls: A Comparative Guide to 6-Nitrofluorescein Diacetate in Cellular Assays
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for generating accurate and reproducible experimental data. This guide provides a critical comparison of 6-Nitrofluorescein diacetate, a less common fluorescein derivative, with established alternatives for assessing cell viability and intracellular pH. We will delve into the inherent limitations of the fluorescein diacetate backbone and present experimental data supporting the use of more robust probes in various experimental models.
This compound, like its parent compound fluorescein diacetate (FDA), is a cell-permeable esterase substrate. Once inside a viable cell, intracellular esterases cleave the acetate groups, yielding the fluorescent molecule 6-nitrofluorescein. While this mechanism forms the basis of its use in cell viability assays, significant limitations can compromise experimental outcomes.
The Achilles' Heel: Poor Intracellular Retention
A primary drawback of fluorescein-based dyes like those derived from FDA is the rapid leakage of the hydrolyzed, fluorescent product from cells with intact membranes. This leads to a diminishing signal over time, making it difficult to distinguish between cell death and simple dye leakage, thereby affecting the accuracy of long-term viability or cytotoxicity assays.
In contrast, alternatives such as Calcein-AM and BCECF-AM have been specifically designed to overcome this limitation. The acetoxymethyl (AM) ester groups on these molecules, once cleaved by intracellular esterases, yield larger, more negatively charged molecules that are significantly better retained within the cytoplasm.
Comparative Performance of Fluorescent Probes
To illustrate these differences, the following table summarizes key performance characteristics of this compound and its more common alternatives.
| Probe | Primary Application(s) | pKa | Key Advantages | Key Limitations |
| This compound | Esterase activity, Cell viability | ~6.4 (inferred from fluorescein) | Inexpensive | Poor intracellular retention of hydrolyzed product, pH-sensitive fluorescence can confound viability measurements. |
| Calcein-AM | Cell viability, Cytotoxicity | - | Excellent intracellular retention, Fluorescence is not pH-sensitive in the physiological range. | Not suitable for pH measurements. |
| BCECF-AM | Intracellular pH measurement, Cell viability | ~7.0 | Ratiometric measurement capabilities for pH, Good intracellular retention. | Complex spectral properties, Signal-to-noise ratio can be suboptimal.[1] |
| Carboxy-SNARF-1-AM | Intracellular pH measurement | ~7.5 | Ratiometric (dual emission) measurement, Suitable for a more alkaline pH range.[2][3] | pKa may be too high for some cytosolic pH measurements, Intracellular and extracellular spectra can differ, requiring careful calibration.[4] |
| CellTracker™ Green CMFDA | Long-term cell tracking, Cell viability | ~6.4 | Excellent intracellular retention due to covalent binding to thiols, Thiol-reactive for long-term tracking. | Not suitable for dynamic pH measurements. |
Experimental Protocols
General Protocol for Assessing Cell Viability using Fluorescein Diacetate Derivatives
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to the final working concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Culture cells in a suitable format (e.g., 96-well plate).
-
Remove the culture medium and wash the cells once with a warm buffer.
-
Add the working solution of the fluorescent probe to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with a warm buffer to remove any extracellular dye.
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission wavelengths for the chosen probe. For fluorescein-based probes, excitation is typically around 488 nm and emission around 520 nm.
-
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the intracellular activation of these probes and a typical experimental workflow.
Caption: Intracellular activation and leakage of esterase-dependent probes.
Caption: A generalized workflow for cell viability assays using fluorescent probes.
Conclusion and Recommendations
While this compound can serve as a basic indicator of esterase activity and cell viability, its utility is significantly hampered by the poor intracellular retention of its fluorescent product. For robust and quantitative studies, particularly those involving long-term monitoring or precise measurements of intracellular pH, alternative probes are strongly recommended.
-
For cell viability and cytotoxicity assays , Calcein-AM is a superior choice due to its excellent intracellular retention and pH-insensitive fluorescence.
-
For intracellular pH measurements , ratiometric dyes like BCECF-AM and Carboxy-SNARF-1-AM offer more reliable data by minimizing the impact of dye concentration, photobleaching, and cell volume.
-
For long-term cell tracking , probes like CellTracker™ Green CMFDA that covalently bind to intracellular components are the most suitable option.
By carefully considering the specific requirements of the experimental model and the inherent properties of the available fluorescent probes, researchers can significantly enhance the quality and reliability of their findings.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Nitrofluorescein Diacetate: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
The proper handling and disposal of 6-Nitrofluorescein diacetate are critical to ensure laboratory safety and environmental protection. As a nitro-containing organic compound, it should be treated as potentially hazardous waste. All contaminated materials, including personal protective equipment (PPE), must be disposed of as hazardous chemical waste.
Summary of Key Chemical Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 53299-21-1[1][2] |
| Molecular Formula | C24H15NO9[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are essential.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including used gloves, weighing paper, and pipette tips, in a designated, labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
2. Containerization:
-
Use containers that are compatible with the chemical waste.
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
-
The exterior of the waste containers must be clean and free from chemical contamination.
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date of waste generation.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]
-
All waste must be disposed of in accordance with local, state, and federal regulations.[3]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Nitrofluorescein diacetate
This guide provides crucial safety and logistical information for the handling of 6-Nitrofluorescein diacetate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on available data for the closely related compound, Fluorescein diacetate. Researchers, scientists, and drug development professionals should handle this compound with a high degree of caution, adhering to the safety protocols outlined below to minimize risk and ensure proper disposal.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound. This includes protection for the eyes, face, hands, and body.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles that form a tight seal are required to protect against splashes and dust.[1][2] A full-face shield is highly recommended when there is a significant risk of splashing.[1][3] Standard safety glasses do not offer sufficient protection.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1] Nitrile gloves are a suitable option.[1] Always inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves in accordance with laboratory and local regulations.
-
Body Protection: A lab coat must be worn at all times.[1] For procedures with a higher risk of splashes or spills, an impervious apron over the lab coat is recommended.[1] Long pants and closed-toe shoes are mandatory laboratory attire.[1]
-
Respiratory Protection: If working with the compound as a powder or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator should be used.[1] Work should ideally be conducted in a well-ventilated area, such as a chemical fume hood.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound Fluorescein diacetate. This information should be used as a reference, and this compound should be handled with the assumption of potentially greater hazards.
| Property | Value | Source |
| Physical State | Powder Solid | [5] |
| Appearance | Light yellow | [5] |
| Melting Point/Range | 200 - 205 °C / 392 - 401 °F | [5] |
| Autoignition Temperature | Not applicable | [4][5] |
| Explosion Limits | No data available | [4][5] |
| Chemical Stability | Stable under normal conditions | [5] |
| Incompatible Materials | Strong oxidizing agents | [4][5] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) | [4][5] |
Operational Plan: Handling and Disposal
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[1] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as detailed above.
-
Weighing and Aliquoting: If working with the solid form, carefully weigh the required amount in a fume hood to avoid generating dust.[1]
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[1] If using a volatile solvent, ensure adequate ventilation.[1]
-
During Use: Keep containers with the compound tightly sealed when not in use.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
After Use: Decontaminate all surfaces that may have come into contact with the chemical.[1]
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including used gloves, weighing paper, and pipette tips, must be collected in a designated and labeled hazardous waste container.[1]
-
Solid Waste: Solid waste should be placed in a sealed container and disposed of as hazardous chemical waste.[1]
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
